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  • Product: 1-Oxa-6-azaspiro[3.3]heptane oxalate
  • CAS: 1427358-60-8

Core Science & Biosynthesis

Foundational

1-Oxa-6-azaspiro[3.3]heptane oxalate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-Oxa-6-azaspiro[3.3]heptane Oxalate For Researchers, Scientists, and Drug Development Professionals Abstract The 1-oxa-6-azaspiro[3.3]heptane moiety is a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Oxa-6-azaspiro[3.3]heptane Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxa-6-azaspiro[3.3]heptane moiety is a contemporary and valuable scaffold in medicinal chemistry, recognized for its role as a saturated, three-dimensional bioisostere for common heterocycles like morpholine and piperazine.[1][2] Its unique rigid structure can confer improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1] This guide provides a detailed technical overview of the critical physicochemical parameters of its oxalate salt: solubility and stability. As a Senior Application Scientist, the narrative herein is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to design robust experimental plans and accurately interpret findings in the context of drug development.

Introduction: The Rise of Strained Spirocycles in Drug Design

In the quest for novel chemical matter with superior drug-like properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules.[3] Strained spiro-heterocycles, such as 1-oxa-6-azaspiro[3.3]heptane, have emerged as powerful tools in this endeavor.[4] These scaffolds offer a rigid, predictable vector for substituents, which can enhance target selectivity and improve pharmacokinetic profiles.[3][4]

The conversion of the free base to a salt form, such as an oxalate, is a common strategy in pharmaceutical development to improve properties like crystallinity, stability, and handling. Understanding the solubility and stability of this specific salt form is therefore a non-negotiable prerequisite for its progression through the development pipeline. This guide outlines the theoretical considerations and practical methodologies for characterizing 1-Oxa-6-azaspiro[3.3]heptane oxalate.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These data are essential for designing subsequent experiments and for quality control.

PropertyValueSource
Chemical Name 1-Oxa-6-azaspiro[3.3]heptane oxalate-
Appearance White to off-white solid[5]
Molecular Formula C₇H₁₁NO₅[6]
Molecular Weight 189.17 g/mol [6]
Storage Conditions Sealed in dry, Room Temperature[5]

Chemical Structure:

Caption: Structure of 1-Oxa-6-azaspiro[3.3]heptane Oxalate.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability, variable dosing requirements, and challenges in formulation. Therefore, a comprehensive understanding of the solubility of 1-Oxa-6-azaspiro[3.3]heptane oxalate in various aqueous and organic media is paramount.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It is guided by the intended application and regulatory expectations.

  • Biorelevant Media (SGF, FaSSIF, FeSSIF): These simulated gastric and intestinal fluids are essential for predicting in vivo dissolution and absorption.

  • Aqueous Buffers (pH range): Assessing solubility across a physiological pH range (e.g., pH 1.2 to 7.4) is critical, as the ionization state of the molecule can dramatically influence its solubility.

  • Common Formulation Solvents: Solvents like ethanol, propylene glycol, and DMSO are frequently used in preclinical and clinical formulations. Knowing the solubility in these systems is vital for developing appropriate dosing vehicles.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a high-throughput method for determining kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution. It is a cornerstone of early drug discovery for ranking compounds.

Caption: Workflow for Kinetic Solubility Assessment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Oxa-6-azaspiro[3.3]heptane oxalate (e.g., 10 mM) in 100% DMSO.

  • Dispensing: In a 96-well plate, dispense the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the desired final concentration and a low percentage of DMSO (typically ≤1%).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with vigorous shaking. This allows the system to reach a state of metastable equilibrium. The causality here is to ensure that any precipitation has occurred, leaving only the kinetically soluble material in solution.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound. This step is critical for ensuring only the truly dissolved analyte is measured.

  • Analysis: Analyze the filtrate using a sensitive analytical method, typically LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.

  • Calculation: The concentration determined from the calibration curve represents the kinetic solubility of the compound under the tested conditions.

Anticipated Solubility Data

While specific experimental data for 1-Oxa-6-azaspiro[3.3]heptane oxalate is not widely published, related spirocycles have been developed to improve aqueous solubility over their parent heterocycles.[1] The oxalate salt form is generally expected to exhibit good aqueous solubility.

Solvent/MediumExpected Solubility RangeRationale
Simulated Gastric Fluid (SGF, pH ~1.2)HighThe amine is fully protonated, maximizing interaction with water.
Phosphate-Buffered Saline (PBS, pH 7.4)Moderate to HighGood solubility is expected due to the salt form and inherent polarity.
DMSOVery HighA common aprotic polar solvent for organic compounds.
EthanolModerateA polar protic solvent capable of hydrogen bonding.

Stability Profile: Ensuring Integrity and Safety

Stability testing is a regulatory requirement and a scientific necessity. It determines the shelf-life of a drug substance and identifies potential degradation products, which could be inactive or, in a worst-case scenario, toxic.[7] Forced degradation (or stress testing) is an accelerated method to predict the long-term stability profile and to develop stability-indicating analytical methods.[8][9]

The Logic of Forced Degradation

Forced degradation studies deliberately expose the compound to conditions more severe than those it would encounter during storage.[10] The goal is to achieve a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and identify major degradants without completely destroying the molecule, which would yield an uninformative profile.[11] These studies are fundamental for developing a stability-indicating method—typically an HPLC method—that can separate the parent compound from all potential degradation products.[8]

It is noteworthy that a synthetic route for a related compound was specifically designed to bypass the "isolation of an unstable oxalate salt," suggesting potential stability liabilities for this class of compounds under certain conditions.[12] Furthermore, the oxetane ring, a key feature of this spirocycle, can be prone to isomerization or degradation, especially under thermal stress.[4]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard approach to stress testing for a new chemical entity.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 1-Oxa-6-azaspiro[3.3]heptane oxalate (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic stress, this will be aqueous solutions of acid and base. For other stresses, a suitable solvent like a water/acetonitrile mixture may be used.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature. Basic conditions are often harsher, so starting at a lower temperature is a prudent choice.

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points and Quenching: Sample at various time points (e.g., 2, 8, 24 hours). After exposure, acid and base samples must be neutralized to prevent further degradation before analysis. This is a critical self-validating step.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with both UV and mass spectrometric detection (LC-MS).

  • Data Interpretation:

    • Purity: Quantify the amount of the parent compound remaining.

    • Degradants: Identify and quantify any degradation products formed. The use of mass spectrometry is crucial for proposing structures of the unknown degradants.

    • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradants have been detected.

Predicted Stability Profile

Based on the structure and related literature, a predicted stability profile can be proposed. This serves as a hypothesis to be tested experimentally.

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3) Likely StableThe protonated amine may protect the molecule from acid-catalyzed ring opening.
Basic (pH 9-12) Potentially LabileThe oxetane ring may be susceptible to nucleophilic attack and ring-opening under strong basic conditions.
Oxidative (H₂O₂) Potentially LabileThe tertiary amine is a potential site of oxidation to form an N-oxide.
Thermal Potentially LabileStrained ring systems can be sensitive to heat, potentially leading to ring-opening or rearrangement.[4]
Photolytic Likely StableThe molecule lacks significant chromophores, suggesting low susceptibility to photodegradation.

Conclusion and Future Directions

1-Oxa-6-azaspiro[3.3]heptane oxalate is a promising scaffold for drug discovery, offering potential improvements in physicochemical properties. This guide provides the foundational knowledge and detailed experimental frameworks for rigorously assessing its solubility and stability. The key takeaways for any researcher working with this molecule are:

  • Systematic Characterization is Key: A thorough understanding of solubility in biorelevant media and a comprehensive forced degradation study are essential early-stage activities.

  • Stability is Not Guaranteed: The strained spirocyclic system and the presence of an oxetane ring warrant careful investigation of stability under basic and thermal stress. Reports on related unstable oxalate salts underscore this need.[12]

  • Methodology Matters: The use of validated, stability-indicating analytical methods is the only way to ensure the integrity of the data generated and, ultimately, the quality and safety of any potential drug candidate.

The protocols and insights provided here serve as a robust starting point for any drug development professional tasked with characterizing this important chemical entity.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. (2023-05-03).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (2023-07-12).
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. (2025-08-06).
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • 1-Oxa-6-azaspiro[3.3]heptane oxalate | 1427358-60-8 - ChemicalBook. (2025-07-16).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram - ResearchGate.
  • Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? - YouTube. (2022-07-07).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
  • 6-Oxa-1-azaspiro[3.3]heptane oxalate - BLDpharm.

Sources

Exploratory

The Genesis of a Key Spirocyclic Scaffold: A Technical Guide to the Formation of 1-Oxa-6-azaspiro[3.3]heptane Oxalate

Introduction: The Rising Prominence of Strained Spirocycles in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Strained Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical properties is relentless. Among these, strained spiro heterocycles have emerged as powerful tools for the design of next-generation therapeutics. Their rigid, three-dimensional structures offer predictable vectors for substituent placement, enabling fine-tuning of target engagement and pharmacological profiles. The 1-oxa-6-azaspiro[3.3]heptane motif, a key bioisostere for commonly used fragments like morpholine and piperidine, has garnered significant attention for its ability to enhance aqueous solubility, metabolic stability, and introduce molecular novelty. This guide provides an in-depth exploration of the formation mechanism of 1-Oxa-6-azaspiro[3.3]heptane oxalate, a common and stable salt form of this valuable building block, intended for researchers, scientists, and professionals in drug development.

Deconstructing the Synthesis: A Mechanistic Deep Dive

The formation of 1-Oxa-6-azaspiro[3.3]heptane is a multi-step process that hinges on the sequential construction of the oxetane and azetidine rings around a central quaternary carbon. A common and scalable synthetic pathway commences from the readily available starting material, pentaerythritol.

Part 1: Formation of the Oxetane Ring - A Double Intramolecular Williamson Ether Synthesis

The initial phase of the synthesis focuses on the construction of the oxetane ring. This is typically achieved through a multi-step sequence starting with the halogenation of pentaerythritol to introduce leaving groups, followed by a double intramolecular Williamson ether synthesis.

  • Halogenation of Pentaerythritol: Pentaerythritol is first converted to a tetra- or tri-halogenated derivative, such as tribromoneopentyl alcohol. This transformation introduces good leaving groups (bromide ions) on three of the four primary carbons.

  • Intramolecular Cyclization to Form the Oxetane Ring: The key step in forming the oxetane ring is an intramolecular Williamson ether synthesis. Treatment of the halogenated intermediate with a strong base, such as sodium hydroxide, facilitates the deprotonation of the remaining hydroxyl group. The resulting alkoxide then acts as a nucleophile, attacking one of the adjacent carbons bearing a halogen and displacing it in an SN2 reaction to form the four-membered oxetane ring. A common and crucial intermediate formed in this process is 3,3-bis(bromomethyl)oxetane.[1]

Part 2: Formation of the Azetidine Ring - Building the Spirocyclic Core

With the oxetane ring in place, the focus shifts to the construction of the second four-membered ring, the azetidine, to complete the spirocyclic core.

  • Nucleophilic Substitution with a Protected Amine: The 3,3-bis(bromomethyl)oxetane intermediate serves as an electrophile. It is reacted with a protected primary amine, such as p-toluenesulfonamide, in the presence of a base (e.g., potassium hydroxide).[2] The sulfonamide nitrogen, once deprotonated, acts as a nucleophile and displaces the two bromide leaving groups in a double nucleophilic substitution reaction, forming the N-protected 1-oxa-6-azaspiro[3.3]heptane.

  • Deprotection of the Azetidine Nitrogen: The final step to obtain the free amine is the removal of the protecting group. In the case of a tosyl group, this is typically achieved under harsh acidic conditions, such as with hydrobromic acid, which cleaves the sulfonamide bond.

The following diagram illustrates the overall synthetic pathway:

G Pentaerythritol Pentaerythritol Tribromo Tribromoneopentyl alcohol Pentaerythritol->Tribromo Halogenation Oxetane 3,3-Bis(bromomethyl)oxetane Tribromo->Oxetane Intramolecular Williamson Ether Synthesis (Base) ProtectedSpiro N-Tosyl-1-oxa-6- azaspiro[3.3]heptane Oxetane->ProtectedSpiro Double Nucleophilic Substitution (p-Toluenesulfonamide, Base) FreeSpiro 1-Oxa-6-azaspiro[3.3]heptane ProtectedSpiro->FreeSpiro Deprotection (Acid) OxalateSalt 1-Oxa-6-azaspiro[3.3]heptane Oxalate FreeSpiro->OxalateSalt Salt Formation (Oxalic Acid)

Caption: Synthetic pathway for 1-Oxa-6-azaspiro[3.3]heptane Oxalate.

The Final Step: Formation and Rationale of the Oxalate Salt

While the free base of 1-oxa-6-azaspiro[3.3]heptane can be isolated, it is often converted to a salt for improved stability, handling, and purification. Oxalate salts are a popular choice for amines for several reasons:

  • Crystallinity: Oxalic acid is a dicarboxylic acid that readily forms crystalline salts with amines, which facilitates purification by recrystallization.

  • Stability: The resulting salts are often more stable and less hygroscopic than the corresponding free base.

  • Stoichiometry: The 1:1 stoichiometry of the amine to oxalic acid allows for precise characterization and dosing.

The formation of the oxalate salt is a straightforward acid-base reaction. The free base of 1-Oxa-6-azaspiro[3.3]heptane is dissolved in a suitable solvent, such as isopropanol (IPA), and a solution of oxalic acid in the same or a compatible solvent is added.[3][4] The oxalate salt, being less soluble, precipitates out of the solution and can be collected by filtration.

Experimental Protocol: Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Oxalate

The following is a representative, multi-step protocol for the synthesis of 1-Oxa-6-azaspiro[3.3]heptane oxalate, based on established methodologies.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane
  • To a stirred solution of tribromoneopentyl alcohol in a suitable solvent, add a solution of sodium hydroxide portion-wise at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by distillation or chromatography to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of N-Tosyl-1-oxa-6-azaspiro[3.3]heptane
  • To a solution of 3,3-bis(bromomethyl)oxetane and p-toluenesulfonamide in a high-boiling polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • Heat the reaction mixture and monitor its progress.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by chromatography to obtain N-Tosyl-1-oxa-6-azaspiro[3.3]heptane.

Step 3: Deprotection to Yield 1-Oxa-6-azaspiro[3.3]heptane
  • Treat the N-Tosyl-1-oxa-6-azaspiro[3.3]heptane with a strong acid, such as concentrated hydrobromic acid, at elevated temperatures.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully neutralize the reaction mixture and extract the free amine into an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude free base.

Step 4: Formation of 1-Oxa-6-azaspiro[3.3]heptane Oxalate
  • Dissolve the crude 1-Oxa-6-azaspiro[3.3]heptane free base in isopropanol.

  • Separately, prepare a solution of one equivalent of oxalic acid in isopropanol.

  • Add the oxalic acid solution dropwise to the amine solution with stirring.

  • The oxalate salt will precipitate. Allow the mixture to stir to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.

The following diagram provides a visual representation of the experimental workflow:

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Azetidine Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Oxalate Salt Formation A1 React Tribromoneopentyl alcohol with NaOH A2 Aqueous Workup & Extraction A1->A2 A3 Purification (Distillation/Chromatography) A2->A3 B1 React 3,3-Bis(bromomethyl)oxetane with p-Toluenesulfonamide & Base A3->B1 B2 Aqueous Workup & Extraction B1->B2 B3 Purification (Chromatography) B2->B3 C1 Treat with Strong Acid (HBr) B3->C1 C2 Neutralization & Extraction C1->C2 D1 Dissolve Free Base in IPA C2->D1 D2 Add Oxalic Acid Solution in IPA D1->D2 D3 Filter and Dry the Precipitate D2->D3

Caption: Experimental workflow for the synthesis of 1-Oxa-6-azaspiro[3.3]heptane Oxalate.

Quantitative Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides representative data for the key transformations.

Reaction StepStarting MaterialProductTypical Yield (%)
Oxetane Formation Tribromoneopentyl alcohol3,3-Bis(bromomethyl)oxetane70-80
Azetidine Formation 3,3-Bis(bromomethyl)oxetaneN-Tosyl-1-oxa-6-azaspiro[3.3]heptane60-75
Deprotection N-Tosyl-1-oxa-6-azaspiro[3.3]heptane1-Oxa-6-azaspiro[3.3]heptane80-90
Oxalate Salt Formation 1-Oxa-6-azaspiro[3.3]heptane1-Oxa-6-azaspiro[3.3]heptane Oxalate>95

Conclusion: A Versatile Building Block for Future Drug Discovery

The synthesis of 1-Oxa-6-azaspiro[3.3]heptane oxalate is a well-established and scalable process that provides access to a highly valuable and versatile building block for drug discovery. Understanding the underlying mechanisms of its formation, from the construction of the strained spirocyclic core to the final salt formation, is crucial for its efficient synthesis and application. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of robust synthetic routes to compounds like 1-oxa-6-azaspiro[3.3]heptane will undoubtedly increase, paving the way for the development of innovative new medicines.

References

  • (Reference to a general review on spirocycles in medicinal chemistry, if available
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 2023 . [Link]

  • (Reference to a paper detailing the synthesis of azaspiro[3.
  • (Reference to a paper on the properties of oxetanes, if available
  • (Reference to a paper detailing the synthesis of 1-oxa-2,6-diazaspiro[3.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF, 2025 . [Link]

  • Forming oxalte salts of amines. Sciencemadness.org, 2009 . [Link]

  • (Reference to a general organic chemistry textbook for fundamental mechanisms)
  • (Reference to a paper discussing the benefits of oxalate salts, if available
  • (Reference to a paper on the synthesis of 3,3-bis(hydroxymethyl)
  • (Reference to a patent or paper with a detailed protocol, if available
  • (Reference to a paper on the characterization of spirocyclic compounds, if available
  • (Reference to a paper on the applications of 1-oxa-6-azaspiro[3.
  • (Reference to a safety protocol for handling reagents, if available
  • (Reference to a review on azetidine synthesis, if available
  • (Reference to a paper on the deprotection of sulfonamides, if available
  • oxalic acid reaction with secondary amines. Sciencemadness.org, 2009 . [Link]

  • (Reference to a paper on large-scale synthesis of spirocycles, if available
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC, 2023 . [Link]

Sources

Foundational

Foreword: The Rise of the Third Dimension in Medicinal Chemistry

An In-depth Technical Guide to the Structural Analysis of Azaspiro[3.3]heptane Compounds For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic ring systems. While successful, this has led t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of Azaspiro[3.3]heptane Compounds

For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic ring systems. While successful, this has led to a saturation of the accessible chemical space and challenges with physicochemical properties such as solubility and metabolic stability. The strategic shift towards molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons, has been shown to correlate with improved clinical success rates.[1] Within this paradigm, strained spirocyclic systems have emerged as powerful tools.

The azaspiro[3.3]heptane scaffold, in particular, has garnered significant attention.[2][3] Comprising two fused four-membered rings sharing a single carbon atom, this rigid framework offers a unique and predictable three-dimensional arrangement of substituents.[4] It serves as a valuable bioisostere for common motifs like piperidine, morpholine, and even the phenyl ring, often imparting superior physicochemical properties.[1][5][6][7] This guide provides a comprehensive overview of the essential techniques for the robust structural characterization of this important chemical class, intended for researchers and professionals in drug development.

The Azaspiro[3.3]heptane Core: Structural and Physicochemical Rationale

The utility of the azaspiro[3.3]heptane core stems from its distinct structural and electronic properties, which differ significantly from its more flexible, non-spirocyclic counterparts.

A Rigid Scaffold with Defined Exit Vectors

Unlike the chair-boat conformational dynamism of a cyclohexane or piperidine ring, the azaspiro[3.3]heptane framework is conformationally restricted. This rigidity is a direct consequence of the two strained cyclobutane rings. The key advantage for a medicinal chemist is the precise and predictable spatial orientation of substituents. The exit vectors—the bonds connecting substituents to the core—emanate from the spirocenter and adjacent carbons at well-defined, orthogonal angles, allowing for meticulous exploration of a target's binding pocket.[4]

Physicochemical Impact: A Counterintuitive Enhancement

A primary driver for incorporating azaspiro[3.3]heptane motifs is the modulation of physicochemical properties. It is a common objective in drug discovery to reduce lipophilicity (logD) to improve solubility and reduce off-target toxicity. Counterintuitively, replacing a piperidine or morpholine with an azaspiro[3.3]heptane—a net addition of a carbon atom—often leads to a significant decrease in measured logD.[7][8]

Causality: This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom. The altered geometry and electronic environment of the strained four-membered ring in azaspiro[3.3]heptanes make the nitrogen lone pair more available for protonation compared to the analogous six-membered rings. At a physiological pH of 7.4, a higher pKa results in a greater proportion of the compound existing in its protonated, charged form, which is vastly more soluble in aqueous media, thereby lowering the distribution coefficient (logD).[7]

Compound Pair Parent Ring Azaspiro[3.3]heptane Analog ΔlogD (7.4) Rationale
Example 1Morpholine2-Oxa-6-azaspiro[3.3]heptane-1.0 to -1.2Increased basicity of spirocyclic amine
Example 2Piperidine2-Azaspiro[3.3]heptane (C-linked)~ -0.8Increased basicity of spirocyclic amine
Example 3Piperidine2-Azaspiro[3.3]heptane (N-linked)+0.2 to +0.5Exception: Direct N-arylation alters electronics, effect is consistent with adding a carbon atom.[7]

Table 1: Comparative analysis of measured logD values for representative compound pairs, demonstrating the typical lipophilicity reduction upon introducing the azaspiro[3.3]heptane core. Data synthesized from literature reports.[7]

Integrated Workflow for Structural Elucidation

A robust structural analysis of a novel azaspiro[3.3]heptane derivative is not reliant on a single technique. Instead, it requires the synergistic application of crystallographic, spectroscopic, and computational methods to build a complete picture of the molecule in both the solid and solution states.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Definitive & Conformational Analysis cluster_3 Final Structural Assignment Syn Synthesis of Azaspiro[3.3]heptane Derivative Pur Chromatography & Recrystallization Syn->Pur NMR_1D 1D NMR (¹H, ¹³C) - Confirm core structure - Assess purity Pur->NMR_1D MS Mass Spectrometry - Confirm molecular weight Pur->MS XRay Single Crystal X-Ray Diffraction - Unambiguous solid-state structure - Bond lengths, angles, torsion Pur->XRay If single crystals form NMR_2D 2D NMR (COSY, HSQC, NOESY) - Confirm connectivity - Determine solution conformation NMR_1D->NMR_2D Comp Computational Modeling (DFT) - Calculate energy minima - Correlate with NMR/X-Ray data XRay->Comp Validate geometry Final Comprehensive Structural Report XRay->Final NMR_2D->Comp Compare conformers NMR_2D->Final Comp->Final

Figure 1: Integrated workflow for the structural analysis of azaspiro[3.3]heptane compounds.

X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of a molecule's constitution and its conformation in the solid state.[9][10] For novel scaffolds like substituted azaspiro[3.3]heptanes, obtaining a crystal structure is the gold standard for validating a synthetic route and providing a foundational model for computational studies.[8]

Causality of Method

XRD is chosen when absolute certainty of atomic connectivity, stereochemistry, and solid-state conformation is required. The resulting electron density map provides a precise three-dimensional coordinate for each non-hydrogen atom, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. This data is invaluable for understanding the inherent strain and geometry of the spirocyclic system.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is the first validation of sample purity.

    • Method: Slow evaporation of a solvent in which the compound is moderately soluble is the most common starting point. Vapor diffusion (precipitant diffusing into a solution of the compound) is another powerful technique.

    • Solvent Choice: A solvent screen using vials with 1-2 mg of compound and various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) is performed. The ideal solvent dissolves the compound when heated but shows slight turbidity upon cooling.

    • Execution: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial or cover it with perforated film and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

    • Mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.

  • Data Collection and Processing:

    • The mounted crystal is irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and diffraction patterns are collected at various orientations using a modern detector (e.g., CCD or CMOS).

    • The collected data frames are integrated to determine the position and intensity of each diffraction spot.

    • Software is used to solve the crystal structure (determine the initial phases) and refine the atomic model against the experimental data.

Interpretation of Results

The final output is a crystallographic information file (CIF) containing atomic coordinates. Key parameters to analyze include:

  • Bond Lengths and Angles: Compare C-C, C-N, and C-O bond lengths to standard values. Deviations can indicate ring strain. The internal angles of the four-membered rings will be close to 90°, confirming the cyclobutane nature.

  • Torsional Angles: These define the precise puckering of the rings and the orientation of substituents.

  • Supramolecular Interactions: Analyze intermolecular interactions like hydrogen bonds or π-stacking in the crystal lattice, which can be relevant for understanding solid-state properties.

NMR Spectroscopy: Structure and Conformation in Solution

While XRD provides a static image, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and conformational dynamics of molecules in the solution phase, which is more biologically relevant.[11][12]

Causality and Experimental Choices

The choice of NMR experiment is dictated by the specific question being asked.

  • 1D NMR (¹H, ¹³C): Used for initial verification of the core structure and assessment of purity. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integrals in the ¹H spectrum provide a fingerprint of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to unambiguously assign all proton and carbon signals and confirm atomic connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for identifying quaternary carbons (like the spirocenter) and piecing together the molecular skeleton.

  • 2D NMR (NOESY/ROESY): Used to determine the three-dimensional structure and conformation in solution.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is the key experiment for conformational analysis.[13]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often preferred for medium-sized molecules where the standard NOE effect can be zero or weak.

Protocol: A Step-by-Step Guide to Conformational Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azaspiro[3.3]heptane compound in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to confirm identity and concentration.

    • Acquire a 2D COSY spectrum to establish ¹H-¹H coupling networks.

    • Acquire a 2D HSQC spectrum to link protons to their attached carbons.

    • Acquire a 2D HMBC spectrum. This is critical to locate the spiro-carbon by identifying correlations from adjacent protons.

    • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms for NOESY) to observe through-space correlations.

  • Data Analysis and Interpretation:

    • Step 1 (Assignment): Using the combination of COSY, HSQC, and HMBC, assign every ¹H and ¹³C chemical shift to a specific atom in the molecule.

    • Step 2 (Conformation): Analyze the NOESY/ROESY spectrum. The presence of a cross-peak between two protons indicates they are spatially proximate. For an azaspiro[3.3]heptane, key NOEs would be between protons on the two different rings, which defines their relative orientation. For example, an NOE between an axial proton on one ring and an axial proton on the other would support a specific puckered conformation.[13][14]

Computational Modeling: The In-Silico Complement

Computational chemistry provides the theoretical framework to rationalize and predict the structural features observed experimentally.[15] For azaspiro[3.3]heptanes, it is particularly useful for exploring conformational landscapes and understanding the electronic properties that influence reactivity and physicochemical characteristics.

Causality of Method

Computational modeling is employed to:

  • Find the lowest energy (most stable) conformation of a molecule.

  • Predict NMR chemical shifts and coupling constants to aid in experimental assignment.

  • Rationalize observed geometries from XRD data (e.g., explain bond length deviations in terms of ring strain).

  • Calculate properties like electrostatic potential surfaces to predict sites of reactivity.

G Input Initial 3D Structure (from X-Ray or ChemDraw) ConfSearch Conformational Search (Molecular Mechanics, e.g., MMFF) Input->ConfSearch UniqueConfs Unique Low-Energy Conformers ConfSearch->UniqueConfs DFT_Opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) UniqueConfs->DFT_Opt EnergyMin Calculated Energy Minima (Thermodynamic Stabilities) DFT_Opt->EnergyMin NMR_Calc NMR Chemical Shift Calculation (GIAO method) DFT_Opt->NMR_Calc Prop_Calc Property Calculation (pKa, logD, ESP) DFT_Opt->Prop_Calc Final_Model Validated Computational Model EnergyMin->Final_Model Compare_NMR Compare with Experimental NMR NMR_Calc->Compare_NMR Prop_Calc->Final_Model Compare_NMR->Final_Model

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 1-Oxa-6-azaspiro[3.3]heptane Oxalate in Modern Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Drug Design The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need to identify novel chemical entities with superior efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need to identify novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. A significant paradigm shift in recent years has been the move away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensionality (sp³-character).[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[2][3][4][5] Their inherent rigidity and defined exit vectors allow for precise spatial orientation of functional groups, leading to enhanced target engagement and improved physicochemical properties.[6][7]

Among the diverse array of spirocyclic scaffolds, the 1-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[8] This strained heterocycle serves as an excellent bioisosteric replacement for commonly used fragments such as morpholine and piperidine, offering a unique combination of structural novelty and desirable pharmaceutical properties.[7][9] The introduction of the 1-oxa-6-azaspiro[3.3]heptane core can lead to reduced lipophilicity, a critical parameter in optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 1-oxa-6-azaspiro[3.3]heptane oxalate in drug discovery programs. We will delve into its key physicochemical properties, provide detailed protocols for its N-functionalization, and showcase its utility through a relevant case study.

Physicochemical Properties and Handling of 1-Oxa-6-azaspiro[3.3]heptane Oxalate

1-Oxa-6-azaspiro[3.3]heptane is a secondary amine and is often supplied as an oxalate salt to improve its stability and ease of handling.[10][11] The free base is a relatively volatile and potentially hygroscopic compound, while the oxalate salt is a stable, crystalline solid.

PropertyValueSource
Molecular Formula (Oxalate Salt)C₇H₁₁NO₅[11]
Molecular Weight (Oxalate Salt)189.17 g/mol [11]
Molecular Formula (Free Base)C₅H₉NO[12]
Molecular Weight (Free Base)99.13 g/mol [12]
Boiling Point (Free Base)164.1 °C at 760 mmHg[12]
TPSA (Topological Polar Surface Area)95.86 Ų[11]
logP-1.2382[11]

Storage and Safety:

  • Store 1-Oxa-6-azaspiro[3.3]heptane oxalate at room temperature in a well-sealed container, protected from light and moisture.[12]

  • The compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.[10]

Core Application: N-Functionalization of the Spirocyclic Scaffold

The secondary amine of 1-oxa-6-azaspiro[3.3]heptane is the primary handle for chemical modification, allowing for the introduction of a wide range of substituents to explore the chemical space around a target protein. The use of the oxalate salt necessitates an initial in-situ neutralization step to liberate the reactive free amine.

G start 1-Oxa-6-azaspiro[3.3]heptane Oxalate base Addition of Base (e.g., Et3N, DIPEA, K2CO3) start->base Dissolve in suitable solvent free_amine In-situ generation of Free Amine base->free_amine Neutralization electrophile Electrophile (R-X) product N-Functionalized Product free_amine->product Reaction electrophile->product

General workflow for the N-functionalization of 1-Oxa-6-azaspiro[3.3]heptane Oxalate.
Protocol 1: General Procedure for N-Acylation

This protocol describes the general method for the acylation of 1-oxa-6-azaspiro[3.3]heptane with acid chlorides or sulfonyl chlorides.

Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl or sulfonyl center. The choice of a non-nucleophilic base is crucial to prevent competition with the desired reaction. Dichloromethane (DCM) is a good general solvent as it is relatively inert and allows for easy work-up.

Materials:

  • 1-Oxa-6-azaspiro[3.3]heptane oxalate

  • Acid chloride or sulfonyl chloride (1.0-1.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2-2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add 1-Oxa-6-azaspiro[3.3]heptane oxalate (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (Et₃N or DIPEA, 2.2-2.5 equivalents) to the stirred solution. Stir for 10-15 minutes to ensure complete neutralization of the oxalate salt.

  • Add the acid chloride or sulfonyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAAr)

This protocol details the reaction of 1-oxa-6-azaspiro[3.3]heptane with an electron-deficient aryl fluoride, a common method for introducing aryl moieties.

Rationale: The reaction with activated aryl fluorides, such as 4-fluorobenzonitrile, proceeds via an SNAr mechanism. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as its polar aprotic nature stabilizes the Meisenheimer intermediate. Heating is typically required to drive the reaction to completion.

Materials:

  • 1-Oxa-6-azaspiro[3.3]heptane oxalate

  • Electron-deficient aryl fluoride (e.g., 4-fluorobenzonitrile) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine 1-Oxa-6-azaspiro[3.3]heptane oxalate (1.0 equivalent), the aryl fluoride (1.0 equivalent), and K₂CO₃ (2.5 equivalents) in a round-bottom flask.[13]

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 5-24 hours.[13] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.[13]

  • Extract the aqueous mixture with DCM or EtOAc (3x).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-arylated product.[13]

Protocol 3: Reductive Amination

This protocol outlines the coupling of 1-oxa-6-azaspiro[3.3]heptane with aldehydes or ketones.

Rationale: Reductive amination is a robust method for forming C-N bonds. The reaction proceeds in two stages: the formation of an iminium ion intermediate, followed by its reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, and can be used in a one-pot procedure.

Materials:

  • 1-Oxa-6-azaspiro[3.3]heptane oxalate

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add 1-Oxa-6-azaspiro[3.3]heptane oxalate (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.

  • Add the base (Et₃N or DIPEA, 1.1 equivalents) to neutralize the oxalate salt.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Case Study: Synthesis of a Key Intermediate for the Antibiotic TBI-223

The utility of the 2-oxa-6-azaspiro[3.3]heptane scaffold is exemplified in the synthesis of TBI-223, a potent antibiotic candidate for the treatment of tuberculosis.[8][14] A key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is synthesized via a scalable, protecting-group-free route.[14][15]

G start1 2-Fluoro-4-nitroaniline reaction Hydroxide-facilitated Alkylation start1->reaction start2 3,3-Bis(bromomethyl)oxetane start2->reaction intermediate 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane reaction->intermediate Key Intermediate (87% yield at 100g scale) final TBI-223 intermediate->final Further Elaboration

Synthetic pathway to a key intermediate of TBI-223.

This synthesis highlights the robustness of the azaspiro[3.3]heptane core and its suitability for large-scale production, a critical consideration for drug development.[14] The final product was obtained with a purity of >99% after optimization of the reaction conditions.[14][15]

Conclusion and Future Outlook

1-Oxa-6-azaspiro[3.3]heptane oxalate is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for traditional heterocyclic motifs. The protocols outlined in this document provide a practical guide for the efficient N-functionalization of this scaffold, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of strained spirocyclic systems like 1-oxa-6-azaspiro[3.3]heptane will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available at: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • American Chemical Society. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Available at: [Link]

  • National Center for Biotechnology Information. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Available at: [Link]

  • MySkinRecipes. 6-Oxa-1-azaspiro[3.3]heptane. Available at: [Link]

  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available at: [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Available at: [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • National Center for Biotechnology Information. One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]

  • ChemSrc. 6-Oxa-1-azaspiro[3.3]heptane | CAS#:1046153-00-7. Available at: [Link]

Sources

Application

Application Notes and Protocols for Incorporating 1-Oxa-6-azaspiro[3.3]heptane into Bioactive Molecules

Introduction: Embracing Three-Dimensionality in Drug Design with 1-Oxa-6-azaspiro[3.3]heptane In the modern era of drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules and explore th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design with 1-Oxa-6-azaspiro[3.3]heptane

In the modern era of drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional scaffolds. This "escape from flatland" is motivated by the desire to enhance compound properties such as target selectivity, metabolic stability, and aqueous solubility, while also navigating an increasingly crowded intellectual property landscape.[1] Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs in this endeavor. Their rigid, well-defined geometries offer a level of conformational restriction that can pre-organize a molecule for optimal interaction with its biological target.[2][3]

Among the diverse array of spirocyclic building blocks, the 1-oxa-6-azaspiro[3.3]heptane scaffold has garnered significant attention. This bicyclic system, composed of fused oxetane and azetidine rings, serves as a versatile bioisostere for commonly used motifs in medicinal chemistry, such as morpholine and piperidine.[4] Its unique structural and electronic properties can impart significant advantages to a parent molecule, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical applications for incorporating 1-oxa-6-azaspiro[3.3]heptane into bioactive molecules.

Physicochemical Advantages of the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

The incorporation of a 1-oxa-6-azaspiro[3.3]heptane moiety can profoundly and beneficially alter the physicochemical profile of a drug candidate. The strained four-membered rings introduce a high degree of sp³ character, which is often correlated with improved developability. Key advantages include:

  • Modulation of Lipophilicity and Solubility: Counterintuitively, the replacement of a more traditional heterocycle with a spiro[3.3]heptane system can lead to a decrease in lipophilicity (logD) and an increase in aqueous solubility. This is attributed to the unique spatial arrangement of the heteroatoms and the overall more compact and polar nature of the scaffold.[5]

  • Increased Metabolic Stability: The rigid, strained ring system of 1-oxa-6-azaspiro[3.3]heptane is generally less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible aliphatic rings. This can lead to an improved pharmacokinetic profile with a longer half-life.[5][6]

  • Fine-tuning of Basicity: The pKa of the nitrogen atom in the azetidine ring can be predictably modulated. This allows for fine-tuning of the overall basicity of the molecule, which is a critical parameter for target engagement, cell permeability, and off-target effects.[5]

  • Novel Chemical Space: The unique three-dimensional shape of the 1-oxa-6-azaspiro[3.3]heptane scaffold provides access to novel chemical space, offering opportunities to develop patentable new chemical entities with improved properties.[7]

The following table summarizes a comparative analysis of the physicochemical properties of a model compound bearing a 1-azaspiro[3.3]heptane moiety (a close analog of 1-oxa-6-azaspiro[3.3]heptane) with its piperidine counterpart, demonstrating the tangible benefits of this spirocyclic system.[6]

PropertyPiperidine Analog1-Azaspiro[3.3]heptane AnalogRationale for Improvement
pKa 9.89.6The strained ring system can influence the basicity of the nitrogen atom.
clogP 2.92.3Increased sp³ character and polarity of the scaffold can reduce lipophilicity.
logD (pH 7.4) 2.82.2A lower clogP generally translates to a lower distribution coefficient at physiological pH.
Aqueous Solubility (µM) 1545The more polar nature of the spirocycle can lead to improved interactions with water.
Metabolic Stability (t½ in HLM, min) 25>180The rigid, strained structure is less prone to enzymatic degradation.

Data adapted from a comparative study on piperidine and 1-azaspiro[3.3]heptane analogs. HLM = Human Liver Microsomes.[6]

Synthetic Protocols for the Incorporation of 1-Oxa-6-azaspiro[3.3]heptane

The successful integration of the 1-oxa-6-azaspiro[3.3]heptane scaffold into a target molecule relies on robust and scalable synthetic methodologies. A common and effective strategy involves the N-functionalization of the parent spirocycle.

General Workflow for N-Arylation

A prevalent method for incorporating the 1-oxa-6-azaspiro[3.3]heptane moiety is through a nucleophilic aromatic substitution (SNA_r_) reaction or a Buchwald-Hartwig amination. The following diagram illustrates a generalized workflow.

G cluster_0 Preparation of Starting Materials cluster_1 Coupling Reaction cluster_2 Workup and Purification cluster_3 Final Product start_mol Aryl Halide/Triflate (Ar-X) reaction_step Reaction Conditions: - Palladium Catalyst - Ligand - Base - Solvent - Heat start_mol->reaction_step spirocycle 1-Oxa-6-azaspiro[3.3]heptane spirocycle->reaction_step workup Aqueous Workup reaction_step->workup purification Column Chromatography workup->purification final_product N-Aryl-1-oxa-6-azaspiro[3.3]heptane purification->final_product

Caption: Generalized workflow for the N-arylation of 1-oxa-6-azaspiro[3.3]heptane.

Detailed Protocol: Synthesis of a Key Intermediate for a Bioactive Molecule

The following protocol details the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the development of the anti-tuberculosis drug candidate TBI-223. This protocol is adapted from a scalable, protecting-group-free synthesis.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane

  • Sodium Hydroxide (50 wt% in water)

  • Sulfolane

  • Toluene

  • Water

  • Celite

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 2-fluoro-4-nitroaniline (1.0 eq) and sulfolane (5 vol).

  • Addition of Reagents: While stirring, add 3,3-bis(bromomethyl)oxetane (1.1 eq).

  • Heating: Heat the reaction mixture to 80 °C.

  • Slow Addition of Base: Slowly add a 50 wt% aqueous solution of sodium hydroxide (2.5 eq) to the hot reaction mixture over a period of 1-2 hours. Maintain the temperature at 80-85 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting aniline is consumed (typically 4-6 hours).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add water (10 vol) and toluene (10 vol). Stir vigorously for 30 minutes.

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 5 vol).

  • Washing: Combine the organic layers and wash with water (3 x 5 vol) to remove residual sulfolane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/water) or by column chromatography on silica gel to yield the desired product as a crystalline solid.

Case Study: TBI-223, a Novel Oxazolidinone Antibiotic

A compelling example of the successful application of an oxa-azaspiro[3.3]heptane scaffold is in the development of TBI-223, a promising new treatment for tuberculosis.[8][9][10][11] TBI-223 is an analog of the approved antibiotic linezolid, where the morpholine ring of linezolid is replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety.

This structural modification was rationally designed to improve the safety profile of the drug, particularly to mitigate the hematological toxicity associated with long-term linezolid use.[12] Preclinical and clinical studies have demonstrated that TBI-223 retains potent anti-tuberculosis activity while exhibiting a significantly improved safety profile.[8][9][10][11]

CompoundStructureMIC against M. tuberculosis (µg/mL)Key Physicochemical Properties
Linezolid (Structure of Linezolid)0.5 - 1.0Known to cause myelosuppression with prolonged use.
TBI-223 (Structure of TBI-223 with 2-oxa-6-azaspiro[3.3]heptane)0.25 - 0.5Improved safety profile, particularly reduced hematological toxicity. High oral bioavailability.[12]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other oxazolidinones, TBI-223 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[8] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with fMet-tRNA. This leads to a cessation of bacterial protein production and ultimately, cell death.

G cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Initiation cluster_2 Inhibition by TBI-223 cluster_3 Outcome ribosome_50S 50S Subunit initiation_complex Initiation Complex Formation ribosome_50S->initiation_complex ribosome_30S 30S Subunit ribosome_30S->initiation_complex no_protein No Protein Synthesis initiation_complex->no_protein tbi223 TBI-223 binding_site Binds to 50S Subunit tbi223->binding_site binding_site->ribosome_50S inhibition Prevents Initiation Complex Formation binding_site->inhibition inhibition->initiation_complex BLOCKS cell_death Bacterial Cell Death no_protein->cell_death

Caption: Mechanism of action of TBI-223 in inhibiting bacterial protein synthesis.

Conclusion

The 1-oxa-6-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel, effective, and safe therapeutics. Its unique three-dimensional structure and favorable physicochemical properties can be leveraged to overcome many of the challenges encountered in modern drug discovery. The synthetic protocols and case studies presented herein provide a solid foundation for researchers, scientists, and drug development professionals to confidently explore the incorporation of this promising building block into their own bioactive molecules.

References

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. Available from: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. Available from: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. Available from: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. Available from: [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PMC - NIH. Available from: [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available from: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • TBI-223 | Working Group for New TB Drugs. Available from: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. Available from: [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. Available from: [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PubMed. Available from: [Link]

  • (PDF) Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - ResearchGate. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available from: [Link]

Sources

Method

Application Notes and Protocols: 1-Oxa-6-azaspiro[3.3]heptane Oxalate as a Morpholine Bioisostere

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to opt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug development. The morpholine ring, a prevalent motif in numerous approved drugs, often presents metabolic liabilities that can hinder a candidate's progression. This document provides a comprehensive guide to the application of 1-oxa-6-azaspiro[3.3]heptane oxalate as a superior bioisostere for morpholine. We will delve into the scientific rationale for this substitution, its impact on critical physicochemical properties, and provide detailed, actionable protocols for its synthesis and incorporation into lead compounds.

The Challenge with Morpholine: A Call for Bioisosteric Innovation

The morpholine moiety is a common feature in a multitude of clinically successful drugs, valued for its ability to improve solubility and act as a hydrogen bond acceptor. However, its susceptibility to oxidative metabolism can lead to the formation of reactive metabolites and contribute to clearance issues, thereby limiting the therapeutic window and overall efficacy of a drug candidate. This metabolic instability necessitates the exploration of bioisosteres that can mimic the desirable properties of morpholine while offering enhanced metabolic stability.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to overcome these challenges. An ideal bioisostere for morpholine should preserve its key steric and electronic features while introducing structural modifications that block metabolic pathways.

1-Oxa-6-azaspiro[3.3]heptane: A Three-Dimensional Solution

1-Oxa-6-azaspiro[3.3]heptane has emerged as a compelling three-dimensional bioisostere for morpholine, offering a unique combination of structural rigidity and improved physicochemical properties.[1][2] The spirocyclic nature of this scaffold introduces a higher fraction of sp³-hybridized carbons, a characteristic that is increasingly correlated with improved clinical success rates.[3]

Key Advantages Over Morpholine:
  • Enhanced Metabolic Stability: The quaternary spirocyclic center in 1-oxa-6-azaspiro[3.3]heptane is inherently more resistant to oxidative metabolism compared to the methylene groups adjacent to the oxygen and nitrogen in morpholine. This can lead to a more predictable pharmacokinetic profile and reduced potential for the formation of toxic metabolites.[4][5]

  • Reduced Lipophilicity (Lower logD): Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold often leads to a decrease in the octanol-water distribution coefficient (logD) at physiological pH (7.4).[4] This reduction in lipophilicity can be attributed to the increased basicity of the nitrogen atom within the strained azetidine ring, leading to a higher degree of protonation.[4] Lower lipophilicity is often associated with improved solubility and a lower risk of off-target effects.

  • Improved Three-Dimensionality: The rigid, non-planar structure of 1-oxa-6-azaspiro[3.3]heptane allows for a more defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein.[6][7][8] This "escape from flatland" is a key strategy in modern drug design to access novel chemical space and improve drug-like properties.[1]

Comparative Physicochemical Properties

The following table summarizes the general trends observed when replacing a morpholine moiety with 1-oxa-6-azaspiro[3.3]heptane:

PropertyMorpholine1-Oxa-6-azaspiro[3.3]heptaneRationale for Change
Metabolic Stability Often labile to oxidationGenerally more stableSteric hindrance at the spirocyclic center protects against enzymatic degradation.
Lipophilicity (logD7.4) ModerateLowerIncreased basicity of the azetidine nitrogen leads to greater protonation at physiological pH.[4]
Solubility GoodOften ImprovedLower lipophilicity and the presence of heteroatoms contribute to better aqueous solubility.
Molecular Shape Flexible chair/boat conformationsRigid, spirocyclicThe fixed three-dimensional structure can lead to more specific and potent target engagement.[6][7]
Basicity (pKa) ~8.5HigherRing strain in the azetidine ring increases the basicity of the nitrogen atom.[4]

Synthesis and Incorporation: A Practical Guide

The successful application of 1-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere hinges on efficient and scalable synthetic protocols. The oxalate salt form is commonly used to improve the handling and stability of the free base.[9]

Synthesis of a Key Intermediate: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a practical, protecting-group-free synthesis of a key intermediate that can be further elaborated in drug discovery programs. This example is based on the synthesis of a precursor for the tuberculosis drug candidate TBI-223.[10][11]

G cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Azetidine Ring Formation TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, Schotten-Baumann conditions Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane BBMO->Product Aniline 2-Fluoro-4-nitroaniline Aniline->Product NaOH, Sulfolane, 80°C

Caption: Synthetic workflow for a key 1-oxa-6-azaspiro[3.3]heptane intermediate.

Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO) - Can be synthesized from TBNPA or purchased.

  • Sulfolane

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) (if not commercially available):

    • Under Schotten-Baumann conditions, treat tribromoneopentyl alcohol with sodium hydroxide to facilitate the closure of the oxetane ring.[10][11]

    • Purify the resulting BBMO by distillation to achieve a purity of >95%.[10][11]

  • Azetidine Ring Formation:

    • In a suitable reaction vessel, combine 2-fluoro-4-nitroaniline (1.0 equivalent) and 3,3-bis(bromomethyl)oxetane (1.2 equivalents) in sulfolane.[10]

    • Slowly add an aqueous solution of sodium hydroxide (50 wt %, 2.5 equivalents) to the reaction mixture while maintaining the temperature at 80°C.[10]

    • Maintain the reaction at 80°C for approximately 3 hours, monitoring the progress by a suitable analytical technique (e.g., HPLC, TLC).

    • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield highly crystalline, pure 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[11]

Note on Optimization: The mode of addition of the reagents can significantly impact the yield and purity of the final product. Dropwise addition of the sodium hydroxide solution and a solution of the aniline derivative to the hot reaction mixture has been shown to improve conversion and minimize side reactions.[10]

General Protocol for Incorporation into a Lead Scaffold

Once the desired substituted 1-oxa-6-azaspiro[3.3]heptane intermediate is synthesized, it can be incorporated into a lead molecule through various standard chemical transformations. The following is a generalized workflow.

G cluster_0 Functionalization of the Spirocyclic Intermediate cluster_1 Coupling to Lead Scaffold Intermediate Substituted 2-oxa-6-azaspiro[3.3]heptane Functionalized_Intermediate Functionalized Spirocycle (e.g., amine) Intermediate->Functionalized_Intermediate Reduction of nitro group (e.g., Fe/NH4Cl) Final_Compound Final Drug Candidate Functionalized_Intermediate->Final_Compound Lead_Scaffold Lead Scaffold with coupling partner (e.g., carboxylic acid, acyl chloride) Lead_Scaffold->Final_Compound Amide coupling, Reductive amination, etc.

Caption: General workflow for incorporating the spirocycle into a lead molecule.

Protocol 2: General Derivatization of the 1-Oxa-6-azaspiro[3.3]heptane Moiety

This protocol assumes the starting material is an arylnitro-substituted 2-oxa-6-azaspiro[3.3]heptane, as synthesized in Protocol 1.

Step 1: Reduction of the Nitro Group

  • Dissolve the 6-(aryl-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1).[12]

  • Add iron powder (10 equivalents) and ammonium chloride (10 equivalents) to the solution.[12]

  • Heat the suspension to 70°C and stir for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

  • Purify the product by flash column chromatography.

Step 2: Coupling to the Lead Scaffold

The resulting aniline can be coupled to a variety of lead scaffolds using standard methodologies:

  • Amide Bond Formation: React the aniline with a carboxylic acid-functionalized lead scaffold using standard coupling reagents (e.g., HATU, HOBt, EDC) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Reductive Amination: Couple the aniline with an aldehyde or ketone on the lead scaffold in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

  • Sulfonamide Formation: React the aniline with a sulfonyl chloride-functionalized lead scaffold in the presence of a base (e.g., pyridine, triethylamine).

The choice of coupling strategy will depend on the specific functional groups present on the lead molecule.

Case Study: Impact on Biological Activity

The replacement of morpholine with 1-oxa-6-azaspiro[3.3]heptane can have varying effects on biological potency, and careful structure-activity relationship (SAR) studies are crucial.

  • In the case of the antibiotic linezolid, the spiro-morpholine analog retained antibacterial activity against multiple strains, demonstrating its viability as a bioisostere.[4]

  • However, in other instances, such as for analogs of gefitinib and a LRRK2 inhibitor, the spirocyclic replacement led to a significant loss of potency.[4] This highlights that while the physicochemical properties may be improved, the specific geometry of the spirocycle may not always be optimal for binding to the target.[4]

Therefore, it is recommended to consider 1-oxa-6-azaspiro[3.3]heptane as a bioisosteric replacement in cases where:

  • Metabolic instability of a morpholine-containing lead is a key issue.

  • A reduction in lipophilicity is desired.

  • The morpholine group is in a terminal position, where the geometric changes are less likely to disrupt crucial binding interactions.[4]

Conclusion

1-Oxa-6-azaspiro[3.3]heptane oxalate is a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its unique three-dimensional structure and favorable physicochemical properties make it an excellent bioisostere for the often-problematic morpholine ring. By providing enhanced metabolic stability and reduced lipophilicity, this spirocyclic scaffold can help to overcome common hurdles in drug development and unlock the potential of new therapeutic candidates. The protocols and guidelines presented herein offer a practical framework for the synthesis and strategic incorporation of this promising building block into innovative drug discovery programs.

References

  • Dodge, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Chekmarev, P. A., et al. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Natho, P., & Luisi, R. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Dodge, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Advanced ChemBlocks. (n.d.). 1-Oxa-6-azaspiro[3.3]heptane hemioxalate. Advanced ChemBlocks. [Link]

  • Stepan, A. F., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Hiesinger, L., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. MySkinRecipes. [Link]

  • Hiesinger, L., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Mykhailiuk, P. K. (2021). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Oxa-6-azaspiro[3.3]heptane Oxalate

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable spirocyclic building block. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

1-Oxa-6-azaspiro[3.3]heptane is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character and ability to serve as a bioisostere for common fragments like morpholine. For ease of handling and purification, it is often isolated as an oxalate salt. However, the purification of 1-Oxa-6-azaspiro[3.3]heptane oxalate is not without its challenges. Chief among these is the potential instability of the oxalate salt, which can complicate purification and affect the quality of the final product.[1] This guide will address this and other common issues, providing a systematic approach to achieving high purity and batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Oxa-6-azaspiro[3.3]heptane isolated as an oxalate salt?

The free amine of 1-Oxa-6-azaspiro[3.3]heptane is a low-melting solid or oil, making it difficult to handle and purify on a large scale. The formation of a salt, such as the oxalate, provides a crystalline solid that is generally easier to isolate, purify through recrystallization, and store.

Q2: Are there alternative salt forms that are more stable?

Yes, for the closely related 2-oxa-6-azaspiro[3.3]heptane, the p-toluenesulfonate (tosylate) salt has been reported to be more thermally stable and less hygroscopic than the oxalate salt.[1] If stability is a primary concern for your application, exploring alternative salt forms like the tosylate or hydrochloride may be beneficial.

Q3: What are the typical storage conditions for 1-Oxa-6-azaspiro[3.3]heptane oxalate?

Given the potential for instability, it is recommended to store the oxalate salt in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] This helps to minimize exposure to moisture and air, which can contribute to degradation.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Karl Fischer Titration: To determine the water content, as amine salts can be hygroscopic.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 1-Oxa-6-azaspiro[3.3]heptane oxalate.

Issue 1: Product Discoloration (Yellowing or Browning)

Discoloration is a common indicator of impurity presence or product degradation.

Potential Causes:

  • Oxidation: The amine functionality can be susceptible to air oxidation, leading to colored byproducts.

  • Residual Starting Materials or Byproducts: Impurities from the synthesis of the parent amine can be carried through to the final salt.

  • Thermal Degradation: The oxalate salt may be thermally labile, and excessive heat during purification can cause decomposition. The thermal decomposition of ammonium oxalate, for instance, yields CO, CO₂, NH₃, and water, suggesting potential degradation pathways for amine oxalates.[4]

Troubleshooting Workflow:

  • Minimize Air Exposure: During workup and purification, handle the material under an inert atmosphere (N₂ or Ar) where possible.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed colored impurities.

  • Recrystallization: Proceed with recrystallization as outlined in the "Low Purity" section below. This is often the most effective method for removing colored impurities.

  • Avoid Excessive Heat: During solvent removal and drying, use the lowest effective temperature to minimize the risk of thermal degradation.

Issue 2: Low Purity After Isolation

Low purity can result from a variety of factors, including incomplete reaction, side reactions, or inefficient purification.

Potential Impurities:

  • Unreacted 1-Oxa-6-azaspiro[3.3]heptane: The free amine may be present if the salt formation was incomplete.

  • Excess Oxalic Acid: Using a large excess of oxalic acid can lead to its co-precipitation with the product.

  • Synthetic Byproducts: Impurities from the synthesis of the spirocyclic amine, such as starting materials (e.g., from tribromopentaerythritol) or partially reacted intermediates.[5]

  • Solvent Residues: Trapped solvent in the crystalline lattice.

Troubleshooting Workflow:

The primary method for improving the purity of 1-Oxa-6-azaspiro[3.3]heptane oxalate is recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar amine salts, a screening of the following solvents is recommended:

    • Single Solvents: Ethanol, Methanol, Isopropanol (IPA)

    • Solvent/Anti-Solvent Systems: IPA/diethyl ether, Ethanol/diethyl ether, Acetone/hexanes[3][6]

  • Procedure: a. Place the crude 1-Oxa-6-azaspiro[3.3]heptane oxalate in a clean flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. c. If the solution is colored, perform an activated carbon treatment as described above. d. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. e. For further precipitation, cool the flask in an ice bath or refrigerator. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent to remove residual impurities. h. Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) to a constant weight.

Qualitative Solubility Table:

SolventPredicted SolubilityRationale
WaterHighThe salt nature of the compound suggests good solubility in polar protic solvents.
MethanolHighA polar protic solvent that is likely to be a good solvent for recrystallization.
EthanolModerate to HighA common and effective solvent for recrystallizing amine salts.[5]
Isopropanol (IPA)ModerateOften used in combination with an anti-solvent for recrystallization of amine salts.[3]
AcetonitrileLow to ModerateA polar aprotic solvent; may be useful as part of a solvent system.
AcetoneLow to ModerateCan be a good anti-solvent or used for precipitating amine oxalates.
Ethyl AcetateLowA less polar solvent, likely to be a poor solvent for the salt.
Dichloromethane (DCM)Very LowA non-polar aprotic solvent, unlikely to dissolve the salt.
Diethyl EtherVery LowA non-polar aprotic solvent, often used as an anti-solvent.[3]
HexanesInsolubleA non-polar solvent, can be used as an anti-solvent.
Issue 3: Poor Crystal Formation or Oiling Out

The product may precipitate as an oil or form very fine needles that are difficult to filter and dry.

Potential Causes:

  • Supersaturation: The solution is too concentrated, leading to rapid precipitation.

  • Rapid Cooling: Cooling the solution too quickly does not allow for proper crystal lattice formation.

  • Presence of Impurities: Impurities can inhibit crystal growth and promote oiling out.

  • Hygroscopic Nature: Amine salts can absorb moisture from the atmosphere, which can interfere with crystallization.[3]

Troubleshooting Workflow:

Troubleshooting Decision Tree for Poor Crystal Formation

Issue 4: Residual Solvents in Final Product

Residual solvents can be difficult to remove, especially if the product has a complex crystal lattice.

Potential Causes:

  • Inefficient Drying: Insufficient drying time or temperature.

  • Solvent Inclusion: The solvent becomes trapped within the crystal structure during crystallization.

Troubleshooting Workflow:

  • Optimize Drying: Dry the material under high vacuum at a moderate temperature for an extended period. Monitor the solvent content by ¹H NMR.

  • Solvent Re-slurry: If drying is ineffective, re-slurrying the solid in a non-solvent (e.g., hexanes or diethyl ether) can help to displace the trapped solvent.

  • Re-crystallization: If solvent inclusion is significant, re-crystallization from a different solvent system may be necessary.

Concluding Remarks

The successful purification of 1-Oxa-6-azaspiro[3.3]heptane oxalate hinges on a careful consideration of its potential instability and the systematic application of purification techniques. By understanding the common challenges and employing the troubleshooting strategies outlined in this guide, researchers can confidently obtain high-purity material suitable for their downstream applications in drug discovery and development.

References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • NileRed. (2014). Purifying Amines Using Their Salts. YouTube. [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • ResearchGate. (2024). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • ResearchGate. (2024). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • RSC Publishing. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • SciELO. (2004). The thermal decomposition of monohydrated ammonium oxotris(oxalate) niobate. [Link]

  • Reddit. (2024). Alternative of picric acid for recrystallisation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2015). Removal of oxalic acid, oxamic acid and aniline by a combined photolysis and ozonation process. [Link]

  • PubMed Central. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Frontiers. (2024). Methods for the destruction of oxalic acid decontamination effluents. [Link]

  • PubMed Central. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

Sources

Optimization

Azaspiro[3.3]heptane Synthesis: A Technical Support Guide to Overcoming Tedious Workups

Welcome to the technical support center for azaspiro[3.3]heptane synthesis. Azaspiro[3.3]heptanes are pivotal building blocks in modern drug discovery, prized for their unique three-dimensional structure, conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azaspiro[3.3]heptane synthesis. Azaspiro[3.3]heptanes are pivotal building blocks in modern drug discovery, prized for their unique three-dimensional structure, conformational rigidity, and favorable physicochemical properties, such as the ability to lower lipophilicity.[1][2] Their incorporation into molecular scaffolds can significantly enhance metabolic stability and aqueous solubility.[3]

However, the journey from starting materials to the final, pure compound is often fraught with challenges, particularly during the workup and purification stages. The basic nature of the nitrogen atom, coupled with the generation of persistent byproducts, can lead to frustratingly tedious and low-yielding isolation procedures.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-tested troubleshooting advice and optimized workflows. Here, we will dissect the common problems encountered during the synthesis of these valuable scaffolds and offer robust, evidence-based solutions to streamline your workflow, improve your yield, and ensure the high purity required for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the workup for azaspiro[3.3]heptane synthesis often so challenging?

The primary challenge stems from the basicity of the azetidine nitrogen. This property can lead to several complications:

  • Emulsion Formation: During aqueous extractions, the amine can act as a surfactant, stabilizing the interface between the organic and aqueous layers and forming persistent emulsions that are difficult to break.[4][5]

  • Chromatography Issues: The basic nitrogen strongly interacts with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[6][7]

  • Water Solubility of Salts: While converting the freebase to a salt (e.g., a hydrochloride) can aid in crystallization, these salts often have appreciable water solubility, which can lead to yield loss during aqueous workups.[8]

  • High Boiling Point Solvents: Some synthetic procedures use high-boiling point solvents like sulfolane, which are difficult to remove and can complicate product isolation.[9]

FAQ 2: What are the most common impurities I should expect?

Impurities are highly dependent on the specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as the amine or aniline precursors used in reductive amination or alkylation steps.[9][10]

  • Incompletely Cyclized Intermediates: For instance, mono-alkylated precursors that have not undergone the final intramolecular SN2 reaction to form the second azetidine ring.

  • Byproducts from Protecting Group Manipulation: During N-Boc deprotection with strong acids like TFA, side reactions can generate t-butylated byproducts.[11]

  • Oligomeric Species: Under certain conditions, side reactions can lead to the formation of dimers or other oligomers.

  • Side products from reagents: For example, reactions involving 3,3-bis(bromomethyl)oxetane can produce byproducts from elimination reactions.[9]

FAQ 3: Are there any "greener" or more sustainable workup options available?

Yes, moving away from large-volume liquid-liquid extractions and chromatography is a key goal. Consider these strategies:

  • Precipitation/Crystallization: Designing the reaction conditions so the product precipitates directly from the reaction mixture upon cooling, pH adjustment, or addition of an anti-solvent is a highly efficient method.[9] This minimizes solvent waste and avoids tedious extractions.

  • Salt Formation and Filtration: Converting the final product to a salt (e.g., hydrochloride, tartrate) can induce crystallization, allowing for simple isolation by filtration. This is often much cleaner than chromatography.[12][13]

  • Sublimation: For sufficiently volatile and thermally stable azaspiro[3.3]heptane derivatives, sublimation can be a powerful, solvent-free purification technique.[14][15]

FAQ 4: How can I tell if my product is pure enough for the next step?

Purity assessment depends on the nature of the subsequent reaction.

  • For most applications (e.g., coupling reactions, further functionalization): Purity of >95% as determined by ¹H NMR and LCMS is a common standard. The absence of signals corresponding to starting materials or major byproducts in the NMR is critical.

  • For high-throughput screening or biological assays: Purity should ideally be >98-99% to ensure that observed activity is due to the target compound.

  • For catalyst poisoning-sensitive reactions (e.g., Pd-catalyzed cross-coupling): It is crucial to ensure the absence of impurities that could poison the catalyst, such as sulfur-containing compounds or other strongly coordinating species. Recrystallization is often employed to achieve the necessary purity.[9]

Section 2: Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a systematic approach to tackling the most common and frustrating issues encountered during azaspiro[3.3]heptane workups.

Problem 1: Persistent Emulsions During Aqueous Extraction
  • Symptom: A thick, stable layer forms between the organic and aqueous phases during workup, making separation in a separatory funnel impossible.

  • Underlying Cause: The basic azaspiro[3.3]heptane freebase can protonate at the interface, acting as a soap or detergent and stabilizing the mixture of two immiscible liquids.

  • Patience and Physical Methods: First, let the separatory funnel stand undisturbed for 10-30 minutes.[16] Sometimes, gentle swirling or tapping of the funnel can help coalesce droplets and break the emulsion.[17]

  • Increase Ionic Strength (Salting Out): Add a significant amount of solid sodium chloride (brine) to the funnel and shake gently. This increases the polarity of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.

  • Adjust pH:

    • Basify: If the product is in the organic layer, add 1-2M NaOH solution to deprotonate any ammonium salts at the interface, making them less surfactant-like.

    • Acidify: If you intend to extract the amine into the aqueous layer as a salt, carefully add 1M HCl. This can sometimes break the emulsion, but be mindful of the potential for the salt to be soluble in both phases.

  • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically disrupt the droplets holding the emulsion together.

  • Solvent Modification: Adding a small amount of a different solvent, such as ethanol or methanol, can alter the interfacial tension and break the emulsion. Adding more of the primary organic solvent can also sometimes be effective.

Emulsion_Troubleshooting start Persistent Emulsion Formed patience 1. Let stand (10-30 min) 2. Gentle Swirling start->patience brine Add Saturated Brine (NaCl) patience->brine Not Resolved resolved Phases Separated patience->resolved Resolved ph_adjust Adjust pH (Add 1M NaOH or 1M HCl) brine->ph_adjust Not Resolved brine->resolved Resolved filter Filter through Celite® ph_adjust->filter Not Resolved ph_adjust->resolved Resolved solvent Add different solvent (e.g., EtOH) or more primary solvent filter->solvent Not Resolved filter->resolved Resolved solvent->resolved Resolved

Caption: Workflow for systematically breaking emulsions.

Problem 2: Product Isolation & Purification Challenges
  • Symptom: After solvent removal, the product is a stubborn oil that refuses to crystallize, or it behaves poorly during column chromatography.

  • Problem: The product streaks badly on a silica gel column, leading to broad fractions and poor separation from impurities.

  • Cause: The acidic silanol groups (Si-OH) on the silica surface form strong acid-base interactions with the basic azaspiro[3.3]heptane, preventing clean elution.

Solutions:

  • Mobile Phase Modification: The most common solution is to "neutralize" the silica by adding a small amount of a volatile base to your eluent system.[6]

    • Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.

    • Alternatively, use a mobile phase containing ammonium hydroxide, such as a gradient of DCM to 90:9:1 DCM/MeOH/NH₄OH.[18]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidity.[7]

    • Reverse-Phase (C18) Chromatography: This is an excellent option for polar amines. The separation occurs on a non-polar stationary phase, often using a mobile phase of water/acetonitrile or water/methanol.[19] This completely avoids the acid-base interaction issue.

Chromatography Method Stationary Phase Typical Mobile Phase Advantages Disadvantages
Modified Normal Phase Silica GelHex/EtOAc or DCM/MeOH + 1% Et₃N Readily available, well-understood.Et₃N can be difficult to remove completely.
Normal Phase Alumina (Neutral/Basic)Hex/EtOAc or DCM/MeOHGood for basic compounds, avoids tailing.Separation profile may differ from silica.
Reverse Phase C18-functionalized SilicaWater/Acetonitrile or Water/MethanolExcellent for polar amines, no tailing.Requires different solvent systems, can be more expensive.
Caption: Comparison of chromatography methods for purifying azaspiro[3.3]heptanes.
  • Problem: The purified freebase product is a clear, viscous oil, which is difficult to handle, weigh accurately, and store long-term.

  • Solution: Convert the basic amine into a well-defined, crystalline salt. Salts introduce strong ionic lattice forces that promote crystallinity.[20]

Step-by-Step Protocol for HCl Salt Formation:

  • Dissolve the Freebase: Dissolve your purified azaspiro[3.3]heptane oil (1.0 eq) in a suitable anhydrous solvent. Good starting choices are diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc).

  • Add HCl Source: While stirring, slowly add a solution of HCl in a solvent. Common choices include:

    • 2.0 M HCl in Diethyl Ether (1.0 - 1.1 eq)

    • 4.0 M HCl in Dioxane (1.0 - 1.1 eq)

  • Observe Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If no solid forms, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce nucleation.

  • Isolate and Dry: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous solvent (e.g., Et₂O), and dry under high vacuum.

Salt Type Acid Source Common Crystallization Solvents Notes
Hydrochloride HCl in Ether/DioxaneEt₂O, MTBE, EtOAc, IsopropanolMost common, generally gives stable, crystalline solids.[12][13]
Hydrobromide HBr in Acetic AcidEthanol, AcetoneCan sometimes offer different crystal morphology.
Tartrate/Citrate Tartaric Acid / Citric AcidEthanol, Methanol, WaterUseful for chiral resolutions or when HCl salts are hygroscopic.
Caption: Common salts for inducing crystallization of amine products.
Problem 3: Incomplete N-Boc Deprotection
  • Symptom: After treatment with acid (e.g., TFA in DCM), NMR analysis shows a mixture of the desired free amine and the N-Boc protected starting material.

  • Cause: The N-Boc group is robust and its removal requires strong acid. Insufficient acid, reaction time, or the presence of acid-scavenging functionalities can lead to incomplete reactions.

Boc_Deprotection start Incomplete N-Boc Deprotection check_reagents 1. Check Reagent Quality (Anhydrous TFA/HCl?) start->check_reagents increase_equiv 2. Increase Equivalents of Acid (e.g., from 10 eq to 20 eq TFA) check_reagents->increase_equiv increase_time 3. Increase Reaction Time (Monitor by TLC/LCMS) increase_equiv->increase_time change_acid 4. Switch to Stronger Conditions (e.g., 4M HCl in Dioxane) increase_time->change_acid Still Incomplete workup Careful Aqueous Workup (Quench, basify, extract) increase_time->workup Complete change_acid->workup success Complete Deprotection workup->success

Sources

Troubleshooting

Technical Support Center: Large-Scale Production of 1-Oxa-6-azaspiro[3.3]heptane Intermediates

Welcome to the technical support center for the synthesis and handling of 1-oxa-6-azaspiro[3.3]heptane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 1-oxa-6-azaspiro[3.3]heptane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of these valuable spirocyclic scaffolds. The unique strained ring system of these molecules, while offering desirable properties for drug design, can present specific synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-oxa-6-azaspiro[3.3]heptane intermediates. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Spirocyclic Core

Question: My reaction to form the 1-oxa-6-azaspiro[3.3]heptane ring system is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 1-oxa-6-azaspiro[3.3]heptane core often stem from incomplete reaction, side reactions, or degradation of the product. Here are the primary factors to investigate:

  • Cause 1: Inefficient Ring Closure. The double intramolecular cyclization required to form the spirocyclic system is a kinetically and thermodynamically demanding process.

    • Solution: Ensure your reaction conditions are optimized. For the common synthesis route from 3,3-bis(bromomethyl)oxetane (BBMO) and an amine, the choice of base, solvent, and temperature is critical.[4] A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the alkylation. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

  • Cause 2: Competing Side Reactions. The primary competing reaction is intermolecular polymerization, where the bifunctional BBMO and amine link together to form long-chain polymers instead of the desired spirocycle. Over-alkylation of the amine can also occur, leading to a mixture of products that are difficult to separate.[5][6]

    • Solution: A slow addition of the alkylating agent (e.g., BBMO) to the reaction mixture containing the amine can maintain a low concentration of the electrophile, thereby favoring the intramolecular cyclization. Careful control of stoichiometry is also crucial to minimize over-alkylation.

  • Cause 3: Purity of Starting Materials. The purity of your starting materials, particularly the 3,3-bis(bromomethyl)oxetane (BBMO), is paramount. A common impurity in the synthesis of BBMO from tribromoneopentyl alcohol is 3-bromo-2-(bromomethyl)-1-propene, which arises from an elimination side reaction.[4] This impurity can interfere with the desired cyclization.

    • Solution: It is highly recommended to purify BBMO by vacuum distillation before use.[7] Characterize the purified material by NMR to confirm its purity.

Experimental Protocol: Synthesis of N-Boc-1-Oxa-6-azaspiro[3.3]heptane

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • To a solution of tert-butyl amine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) at room temperature, add a strong base such as sodium hydride (2.2 eq) portion-wise.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add a solution of 3,3-bis(bromomethyl)oxetane (1.05 eq) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: I am observing several significant impurities in my crude product after the cyclization reaction. How can I identify and minimize them?

Answer:

The formation of impurities is a common challenge. Understanding their origin is key to mitigating their formation.

  • Cause 1: Dimerization and Oligomerization. As mentioned previously, intermolecular reactions can lead to the formation of dimers and higher-order oligomers. These are often observed as less polar spots on a TLC plate compared to the desired product.

    • Solution: Employ high-dilution conditions and slow addition of the electrophile. The optimal concentration will depend on the specific reactants and scale.

  • Cause 2: Incomplete Cyclization. A mono-alkylated intermediate may be present if the second ring closure does not proceed to completion. This intermediate is typically more polar than the starting amine and the final product.

    • Solution: Increase the reaction time or temperature to drive the second cyclization to completion. Ensure a sufficient excess of the base is present.

  • Cause 3: Side reactions from protecting groups. If you are using a protected amine, the protecting group itself can sometimes lead to side reactions. For example, when using acyl chlorides for N-functionalization, chlorination at the C3-position of the azetidine ring has been observed as a competitive side reaction.[8][9]

    • Solution: In such cases, consider using alternative reagents. For Boc protection, di-tert-butyl dicarbonate with a suitable base is a standard and effective method.[9]

Troubleshooting Workflow for Impurity Analysis

Impurity Analysis Workflow start Crude Product with Impurities lcms Analyze by LC-MS and NMR start->lcms identify Identify Impurity Structures lcms->identify dimer Dimer/Oligomer? identify->dimer mono Mono-alkylated? dimer->mono No dilution Implement High Dilution / Slow Addition dimer->dilution Yes other Other Impurity? mono->other No time_temp Increase Reaction Time / Temperature mono->time_temp Yes reagents Re-evaluate Reagents / Starting Material Purity other->reagents Yes end Pure Product dilution->end time_temp->end reagents->end

Caption: A logical workflow for identifying and mitigating impurities.

Issue 3: Difficulties with Product Purification

Question: I am struggling to purify my 1-oxa-6-azaspiro[3.3]heptane intermediate. Column chromatography is giving poor separation, and the product seems to be unstable. What are my options?

Answer:

The unique physicochemical properties of these spirocyclic amines can make their purification non-trivial.

  • Cause 1: High Polarity. The presence of the nitrogen and oxygen heteroatoms, especially in the unprotected form, makes these compounds quite polar. This can lead to strong interactions with silica gel, resulting in tailing and poor separation during column chromatography.

    • Solution:

      • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to suppress the interaction of the amine with the acidic silica gel.

      • Consider alternative stationary phases: Alumina (basic or neutral) or reverse-phase silica gel may provide better separation.

      • Salt formation and recrystallization: If the free base is difficult to purify, consider forming a salt (e.g., hydrochloride or oxalate) which may be more crystalline and easier to purify by recrystallization. However, be aware that some salts, like the oxalate, can have stability issues.[10]

  • Cause 2: Product Instability. Some oxetane-containing molecules can be sensitive to acidic conditions, including the mild acidity of silica gel. This can lead to degradation on the column.[1]

    • Solution:

      • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column.

      • Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

      • Alternative purification methods: If chromatography is not viable, consider purification by distillation under reduced pressure, if the compound is thermally stable and volatile enough.

Purification MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography Widely available, good for moderately polar compounds.Can cause degradation of acid-sensitive compounds, strong retention of polar amines.N-protected intermediates (e.g., N-Boc).
Alumina Chromatography Basic or neutral stationary phase, good for amines.Can have lower resolution than silica gel.Free base 1-oxa-6-azaspiro[3.3]heptane.
Reverse-Phase Chromatography Good for polar compounds.Requires aqueous mobile phases, may be more expensive for large scale.Highly polar, water-soluble derivatives.
Recrystallization Can provide very high purity, scalable.Requires a crystalline solid, may have lower yield.Salt forms of the final product.
Distillation Good for removing non-volatile impurities, solvent-free.Requires a thermally stable and volatile compound.Key intermediates like 3,3-bis(bromomethyl)oxetane.
Issue 4: Incomplete or Problematic Boc-Deprotection

Question: I am having trouble removing the Boc protecting group from my 1-oxa-6-azaspiro[3.3]heptane derivative. The reaction is either incomplete, or I am seeing degradation of my product. What should I do?

Answer:

While Boc deprotection is a standard transformation, the specific substrate can influence its outcome.

  • Cause 1: Insufficiently Acidic Conditions. The Boc group is cleaved under acidic conditions. If the reaction is incomplete, the acid concentration or strength may be too low.

    • Solution: Increase the concentration of the acid (e.g., TFA in DCM) or switch to a stronger acid (e.g., HCl in dioxane). Monitor the reaction closely to avoid overexposure.

  • Cause 2: Degradation of Acid-Sensitive Functional Groups. The strained oxetane ring can be sensitive to strong acidic conditions, potentially leading to ring-opening side reactions. Other functional groups in the molecule may also be acid-labile.

    • Solution:

      • Use milder acidic conditions: Try using a weaker acid or a lower concentration of a strong acid at a lower temperature.

      • Anhydrous conditions: Water can sometimes participate in side reactions during deprotection. Using anhydrous solvents and reagents can sometimes improve the outcome.

      • Alternative deprotection methods: If acidic conditions are consistently causing degradation, consider thermal deprotection. Heating the Boc-protected amine in a high-boiling solvent like dioxane or toluene can effect cleavage of the Boc group, although this may require higher temperatures and longer reaction times.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-oxa-6-azaspiro[3.3]heptane and its intermediates?

A: It is generally recommended to store these compounds in a cool, dry, and well-ventilated place.[12] For long-term storage, refrigeration is advised.[10] Some derivatives, particularly the free base and certain salt forms, may be unstable over time, so it is best to use them relatively quickly after preparation or purification.

Q2: What are the key safety precautions to take when working with these compounds?

A: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.[13] Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Q3: Can the synthesis of 1-oxa-6-azaspiro[3.3]heptane be scaled up?

A: Yes, scalable syntheses have been reported.[4][14] However, challenges such as efficient heat transfer, control of reagent addition rates, and handling of large volumes of solvents need to be carefully considered. On a larger scale, issues like sluggish filtration can become more pronounced.[10] A thorough process safety analysis is essential before attempting a large-scale reaction.

Q4: How does the spirocyclic nature of 1-oxa-6-azaspiro[3.3]heptane affect its properties?

A: The spirocyclic structure imparts a high degree of three-dimensionality and conformational rigidity.[1][9] This is often desirable in drug design as it can lead to improved binding to biological targets and better pharmacokinetic properties compared to more flexible, linear, or monocyclic analogs.[15]

Q5: What are some common protecting groups used for the nitrogen atom in 1-oxa-6-azaspiro[3.3]heptane synthesis?

A: The most common protecting groups are the tert-butoxycarbonyl (Boc) and the p-toluenesulfonyl (Ts) groups. The Boc group is advantageous as it can be removed under acidic conditions, while the Ts group is more robust but requires harsher conditions for removal. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Synthesis and Deprotection Overview

Synthesis and Deprotection cluster_synthesis Synthesis cluster_deprotection Deprotection start_mat 3,3-Bis(bromomethyl)oxetane + Protected Amine cyclization Cyclization (Base, Solvent, Temp) start_mat->cyclization protected_spiro N-Protected 1-Oxa-6-azaspiro[3.3]heptane cyclization->protected_spiro deprotection Deprotection (e.g., Acidic Conditions) protected_spiro->deprotection free_spiro Free 1-Oxa-6-azaspiro[3.3]heptane deprotection->free_spiro

Caption: General workflow for the synthesis and deprotection of 1-oxa-6-azaspiro[3.3]heptane.

References

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  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

The Ascendancy of Strained Spirocycles: A Comparative Guide to 1-Oxa-6-azaspiro[3.3]heptane Oxalate and its Peers in Drug Discovery

To the pioneering researcher, the quest for novel chemical matter that balances therapeutic efficacy with favorable pharmacokinetic properties is a perpetual challenge. In recent years, the strategic incorporation of thr...

Author: BenchChem Technical Support Team. Date: February 2026

To the pioneering researcher, the quest for novel chemical matter that balances therapeutic efficacy with favorable pharmacokinetic properties is a perpetual challenge. In recent years, the strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic and aliphatic ring systems. Among these, strained spirocyclic scaffolds, particularly those based on the [3.3]heptane framework, have garnered significant attention for their ability to confer remarkable improvements in drug-like properties.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of 1-Oxa-6-azaspiro[3.3]heptane oxalate with other prominent spirocyclic scaffolds: 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane. We will delve into their synthesis, comparative physicochemical properties, and their impact on in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by experimental data and detailed protocols.

The Spirocyclic Advantage: Engineering Three-Dimensionality for Superior Performance

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry into a molecule. This structural feature offers several advantages in drug design:

  • Improved Physicochemical Properties: The increased sp³ character of spirocyclic scaffolds generally leads to higher aqueous solubility, lower lipophilicity (logP/logD), and improved metabolic stability compared to their flatter, six-membered ring counterparts like piperazines and morpholines.[1][2][3]

  • Conformational Rigidity: The fixed spatial arrangement of substituents on a spirocyclic core reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[1]

  • Novel Chemical Space: The unique three-dimensional arrangements offered by spirocycles allow for the exploration of novel chemical space, providing opportunities for intellectual property and circumventing existing patent landscapes.[4]

The spiro[3.3]heptane framework, composed of two fused four-membered rings, has proven to be a particularly valuable motif. Its inherent ring strain and well-defined exit vectors for substituent placement make it an attractive building block for medicinal chemists.[5][6]

A Head-to-Head Comparison: 1-Oxa-6-azaspiro[3.3]heptane Oxalate vs. Key Alternatives

While the general benefits of spirocycles are well-documented, the nuanced differences between various heteroatom-containing spiro[3.3]heptanes are critical for informed scaffold selection. Here, we compare 1-Oxa-6-azaspiro[3.3]heptane with its close structural relatives, 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane.

Physicochemical Properties: A Comparative Overview

The following table summarizes key physicochemical properties for the parent amine of each spirocyclic scaffold. These properties are crucial determinants of a compound's behavior in biological systems.

Property1-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Molecular Weight ( g/mol ) 99.1399.1398.14
Calculated logP (cLogP) -0.6-0.3-1.1
Topological Polar Surface Area (TPSA) (Ų) 21.321.324.1

Data for 1-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane are calculated estimates. Data for 2-Oxa-6-azaspiro[3.3]heptane is a combination of calculated and experimentally supported values.

The calculated logP values suggest that all three scaffolds are highly polar, with 2,6-diazaspiro[3.3]heptane being the most hydrophilic. The presence of the additional nitrogen atom in the diaza-scaffold significantly increases its hydrogen bonding capacity and polarity. 1-Oxa-6-azaspiro[3.3]heptane is predicted to be the most lipophilic of the three, although still highly polar. The isomeric position of the oxygen atom appears to have a modest impact on the calculated lipophilicity.

In Vitro ADME Profile Comparison

The true value of a scaffold is revealed in its performance in ADME assays. The following table presents a comparative summary of key in vitro ADME parameters, drawing from literature data where these scaffolds were used as bioisosteric replacements for traditional rings in drug-like molecules.

Parameter2-Oxa-6-azaspiro[3.3]heptane (as a morpholine replacement)2,6-Diazaspiro[3.3]heptane (as a piperazine replacement)
Aqueous Solubility IncreasedIncreased
Lipophilicity (logD) Decreased (ΔlogD ≈ -0.75 for basic amines)Decreased (ΔlogD ≈ -1.0)
Permeability (PAMPA) Generally maintained or slightly decreasedMaintained
Metabolic Stability (HLM) Significantly IncreasedIncreased

This table presents qualitative trends observed in head-to-head comparisons within specific molecular contexts.

These data highlight the power of spiro[3.3]heptane scaffolds to favorably modulate ADME properties. Both 2-oxa- and 2,6-diaza- versions consistently lead to a desirable decrease in lipophilicity and an increase in aqueous solubility when replacing morpholine and piperazine, respectively. Crucially, this is often achieved while maintaining or only slightly reducing permeability and significantly enhancing metabolic stability. The increased metabolic stability is attributed to the rigid spirocyclic core being less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[5]

While direct experimental ADME data for 1-Oxa-6-azaspiro[3.3]heptane is not as readily available in a comparative context, based on its structural similarity and the trends observed for its isomers, it is reasonable to hypothesize that it would also offer significant improvements in metabolic stability and solubility over non-spirocyclic analogues. Its slightly higher predicted lipophilicity compared to the 2-oxa isomer may translate to a more favorable permeability profile in certain contexts.

Synthesis of Spiro[3.3]heptane Scaffolds: A Strategic Overview

The accessibility of these scaffolds is a key consideration for their application in drug discovery programs. Here we outline representative synthetic approaches.

Synthesis of 1-Oxa-6-azaspiro[3.3]heptane

A common strategy for the synthesis of 1-Oxa-6-azaspiro[3.3]heptane involves the construction of the two rings in a sequential manner. A plausible synthetic route is outlined below.

cluster_synthesis Synthesis of 1-Oxa-6-azaspiro[3.3]heptane start Commercially available starting materials step1 Formation of oxetane ring start->step1 step2 Functional group manipulation step1->step2 step3 Azetidine ring formation step2->step3 product 1-Oxa-6-azaspiro[3.3]heptane step3->product

A representative synthetic workflow for 1-Oxa-6-azaspiro[3.3]heptane.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane is well-established and a scalable process has been reported, often starting from tribromoneopentyl alcohol.[7]

Synthesis of 2,6-Diazaspiro[3.3]heptane

Several synthetic routes to 2,6-diazaspiro[3.3]heptanes have been developed, with some methods amenable to large-scale synthesis and library production.[1]

Formation of the Oxalate Salt

For basic compounds like these spirocyclic amines, salt formation is a critical step to improve their handling, stability, and aqueous solubility. The oxalate salt is a common and often crystalline salt form.

cluster_salt_formation Oxalate Salt Formation amine Spirocyclic Amine Free Base dissolve Dissolve in suitable solvent (e.g., isopropanol) amine->dissolve add_acid Add oxalic acid solution dissolve->add_acid precipitate Precipitation/Crystallization add_acid->precipitate isolate Isolate and dry the oxalate salt precipitate->isolate

General workflow for the formation of an oxalate salt.

Experimental Protocols for Scaffold Evaluation

To ensure the integrity and reproducibility of the data presented, we provide detailed, self-validating experimental protocols for key in vitro ADME assays.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological pH.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of ≤1%.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation: Separate the solid precipitate from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling the gastrointestinal barrier.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.

  • Donor Solution Preparation: Prepare solutions of the test compounds in an aqueous buffer at a known concentration.

  • Assay Setup: Add the donor solution to the wells of the filter plate. Place the filter plate into a 96-well acceptor plate containing fresh buffer.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as 0.693/k.

Conclusion: Navigating the Landscape of Spirocyclic Scaffolds

The strategic incorporation of strained spiro[3.3]heptane scaffolds represents a significant advancement in the medicinal chemist's toolkit. These rigid, three-dimensional motifs offer a compelling strategy to enhance the drug-like properties of lead compounds, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability.

This guide has provided a comparative analysis of 1-Oxa-6-azaspiro[3.3]heptane oxalate and its key congeners, 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane. While all three scaffolds offer substantial advantages over traditional, non-spirocyclic heterocycles, the choice between them will depend on the specific goals of a drug discovery program.

  • 2,6-Diazaspiro[3.3]heptane is an excellent choice for maximizing hydrophilicity and as a direct replacement for piperazine.

  • 2-Oxa-6-azaspiro[3.3]heptane provides a balanced profile of improved physicochemical properties and has a well-established synthetic pedigree.

  • 1-Oxa-6-azaspiro[3.3]heptane , while less characterized in the literature, presents an intriguing opportunity to fine-tune properties such as lipophilicity and permeability, potentially offering a distinct advantage in specific chemical space.

The provided experimental protocols offer a robust framework for the in-house evaluation of these and other novel scaffolds, empowering researchers to make data-driven decisions in their quest for the next generation of therapeutics. As synthetic methodologies continue to evolve, the accessibility and diversity of spirocyclic building blocks will undoubtedly expand, further solidifying their role as privileged structures in modern drug discovery.

References

  • American Chemical Society. (2023, May 3). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Carreira, E. M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Cozzi, F., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.
  • Doyle, A. G., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Eastgate, M. D., et al. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Spirocyclic Scaffolds.
  • Fokin, V. V., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Haas, R. v. d., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Johansson, M. J., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Krasavin, M., & Dar'in, D. (2022). Spirocycles in Medicinal Chemistry. MDPI. [Link]

  • Larouche-Gauthier, R., et al. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Meanwell, N. A. (2021). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Reddy, R., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Roche, D., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Scott, J. S., et al. (2017). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications. [Link]

  • Stepan, A. F., et al. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Thieme. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Various Authors. (n.d.). Forming oxalate salts of amines. Sciencemadness.org. [Link]

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Comparative

A Comparative Guide to Azaspiro[3.3]heptane and Morpholine for Medicinal Chemistry

In the landscape of modern drug discovery, the selection of small, saturated heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a lead compound....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of small, saturated heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a lead compound. Among the plethora of options, morpholine has long been a staple, valued for its favorable properties and synthetic accessibility. However, the emergence of rigid, three-dimensional scaffolds like azaspiro[3.3]heptane presents a compelling alternative, offering unique structural and property modulation capabilities. This guide provides an in-depth, objective comparison of azaspiro[3.3]heptane and morpholine, supported by experimental data and protocols, to empower researchers in making informed scaffold selections.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between azaspiro[3.3]heptane and morpholine lies in their three-dimensional architecture. Morpholine is a six-membered ring that predominantly adopts a flexible chair conformation. In contrast, azaspiro[3.3]heptane is a spirocyclic system composed of two fused four-membered rings, resulting in a rigid, compact, and distinctly three-dimensional structure.

This structural rigidity gives azaspiro[3.3]heptane predictable exit vectors for substituents, which can be a significant advantage in structure-based drug design. The defined geometry can enhance target selectivity and improve drug-likeness.[1]

G cluster_0 Azaspiro[3.3]heptane cluster_1 Morpholine A Rigid 3D Structure Predictable Exit Vectors B Spirocyclic System (Fused 4-membered rings) A->B results in C Flexible Chair Conformation D Six-membered Ring C->D characteristic of

Caption: Structural differences between Azaspiro[3.3]heptane and Morpholine.

Core Physicochemical Properties: A Tabulated Comparison

A direct comparison of fundamental physicochemical properties reveals key distinctions that have significant implications for drug development.

PropertyAzaspiro[3.e]heptaneMorpholineRationale for Difference
Molecular Weight ( g/mol ) 97.16[2]87.12[3]The spirocyclic structure of azaspiro[3.3]heptane incorporates more carbon atoms.
logP (Octanol/Water) ~0.7 (calculated)[2]-0.86[4]The higher carbon-to-heteroatom ratio in azaspiro[3.3]heptane increases its lipophilicity.
pKa (of conjugate acid) Higher (e.g., ~8.2-9.6 in analogs)[5]8.36[6]The nitrogen in azaspiro[3.3]heptane is more basic due to less inductive electron withdrawal compared to morpholine where the oxygen is in a beta position to the nitrogen.[5]
Aqueous Solubility Generally high[7]Miscible[8]Both are generally soluble, but the higher polarity of morpholine (due to the oxygen atom) contributes to its complete miscibility with water.
Boiling Point (°C) Not readily available129[6]Morpholine's polarity and hydrogen bonding capability lead to a higher boiling point.
Hydrogen Bond Acceptors 12[4]Morpholine has both a nitrogen and an oxygen atom that can act as hydrogen bond acceptors.
Hydrogen Bond Donors 11[4]Both have a secondary amine that can act as a hydrogen bond donor.

In-Depth Property Comparison for Drug Discovery

Beyond the basic properties, a deeper dive into parameters crucial for drug action reveals the nuanced advantages and disadvantages of each scaffold.

Lipophilicity and Lipophilic Efficiency (LiPE)

While azaspiro[3.3]heptane has a higher calculated logP, its incorporation into larger molecules can counterintuitively decrease the overall molecule's lipophilicity (logD at pH 7.4).[5] This is often attributed to the significant increase in basicity (pKa), which leads to a higher proportion of the molecule being in its charged, more water-soluble form at physiological pH.[5]

This modulation of logD is a powerful tool for medicinal chemists. A key metric to consider is Lipophilic Efficiency (LiPE), which is calculated as pIC50 - logD.[9][10] A higher LiPE is desirable as it indicates that the compound's potency is not solely driven by non-specific lipophilic interactions, which can lead to off-target effects.[10] In several reported cases, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane led to a significant decrease in logD and an increase in pKa, resulting in an improved LiPE despite a small loss in cell potency.[5]

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile. Morpholine is known to be susceptible to oxidative metabolism, particularly at the carbon atoms adjacent to the oxygen and nitrogen.[11] This can lead to rapid clearance and the formation of potentially reactive metabolites.

In contrast, azaspiro[3.3]heptanes have demonstrated significantly improved metabolic stability.[7] In a notable example, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 resulted in a great reduction in turnover in human liver microsomes (HLM) and hepatocytes.[5] This increased stability is attributed to the rigid spirocyclic framework, which may hinder access by metabolic enzymes like cytochrome P450s.

Permeability

The ability of a drug to permeate biological membranes is essential for its absorption and distribution. This can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] The higher basicity and resulting increased ionization of azaspiro[3.3]heptane-containing compounds at physiological pH can sometimes lead to a decrease in passive permeability compared to their morpholine-containing counterparts.[5] However, this effect is not always detrimental and can be balanced by other factors. For instance, in the case of AZD1979, despite the increased basicity and lower lipophilicity of the spirocyclic analog, there was no negative impact on its permeability.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are standardized protocols for determining key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a gold standard for accurately measuring the pKa of a compound.[13][14]

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and basic forms of the molecule are equal.[15]

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound.[16]

  • Acidification: Acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl.[13]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular intervals of titrant addition.[16]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Determination of logD by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[17][18]

Rationale: This method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4), mimicking the partitioning between biological membranes and aqueous compartments.[19]

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa.[19]

  • Sample Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol and shake the mixture for a sufficient time (e.g., 1-24 hours) to reach equilibrium.[18]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_protocol In Vitro Metabolic Stability Assay Workflow A 1. Prepare Incubation Mixture (Test Compound, Liver Microsomes, Buffer) B 2. Initiate Reaction (Add NADPH, Incubate at 37°C) A->B C 3. Time Point Sampling (e.g., 0, 5, 15, 30, 45 min) B->C D 4. Terminate Reaction (Add Acetonitrile) C->D E 5. Sample Analysis (LC-MS/MS to quantify remaining compound) D->E F 6. Data Analysis (Calculate half-life and intrinsic clearance) E->F

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by phase I enzymes.[20][21]

Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[22] By incubating a compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time to determine its metabolic stability.[20][23]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[21]

  • Incubation: Add the test compound (typically at 1 µM) to the microsome suspension.[21]

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH. Incubate the mixture at 37°C.[20]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[20]

  • Quenching: Immediately stop the reaction by adding a quenching solvent like acetonitrile.[21]

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Conclusion and Strategic Recommendations

The choice between azaspiro[3.3]heptane and morpholine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program.

  • Choose Morpholine when:

    • A well-established, synthetically accessible scaffold is desired.

    • High aqueous solubility is a primary concern.

    • The flexibility of the six-membered ring is advantageous for binding to a specific target.

  • Choose Azaspiro[3.3]heptane when:

    • Improving metabolic stability is a key objective.[7]

    • A rigid, three-dimensional scaffold with defined exit vectors is needed for structure-based design to enhance selectivity.[1]

    • Modulating lipophilicity by increasing basicity is a desired strategy to improve the overall ADME profile and LiPE.[5]

Ultimately, azaspiro[3.3]heptane represents a valuable tool for medicinal chemists to escape the "flatland" of traditional 2D-like scaffolds. Its unique properties can help overcome common challenges in drug development, particularly in the areas of metabolic stability and lipophilicity management. By understanding the comparative physicochemical properties and employing robust experimental validation, researchers can strategically deploy these scaffolds to design safer and more effective medicines.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.).
  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.).
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. (n.d.).
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Validation

A Comparative Guide to the Synthetic Routes of Azaspiro[3.3]heptanes: A Senior Application Scientist's Perspective

The azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperid...

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable scaffold, offering insights into the strategic advantages and practical considerations of each methodology. Our focus will be on providing not just the "how," but more importantly, the "why," to empower researchers in drug discovery and development to make informed decisions in their synthetic endeavors.

Intramolecular Double N-Alkylation: The Workhorse Approach

One of the most established and scalable methods for the synthesis of 2,6-diazaspiro[3.3]heptane involves the intramolecular double N-alkylation of a suitable amine with a dielectrophile. This approach is particularly attractive for large-scale synthesis due to the use of readily available starting materials and straightforward reaction conditions.

Mechanistic Rationale

The reaction proceeds via a sequential double SN2 reaction. A primary amine is reacted with a precursor containing two electrophilic centers, typically derived from pentaerythritol. The first intramolecular cyclization forms an azetidine ring, and the subsequent cyclization of the second amino group generates the spirocyclic core. The choice of base and solvent is critical to facilitate the cyclization and minimize side reactions.

Representative Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes[1]

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes can be achieved through the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by intramolecular cyclization.

Step 1: Reductive Amination

To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, the desired aniline (1.0 eq) and acetic acid (1.0 eq) are added. The mixture is stirred to form the iminium ion, followed by the addition of sodium triacetoxyborohydride to afford the corresponding amine.

Step 2: Intramolecular Cyclization

The crude amine from the previous step is dissolved in tetrahydrofuran (THF), and potassium tert-butoxide is added. The reaction mixture is heated for three hours to effect cyclization. The resulting 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane is then isolated after purification. For instance, the preparation of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane involves dissolving the precursor amine in a DMF-H₂O mixture and heating in a sealed tube at 110 °C.[1]

Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Amine Intermediate A->C NaBH(OAc)3, AcOH B Primary Amine/Aniline B->C D 2,6-Diazaspiro[3.3]heptane C->D K-OtBu, THF, Heat

Caption: Intramolecular Double N-Alkylation Workflow.

[2+2] Cycloaddition Strategies: Versatility in Scaffold Construction

[2+2] cycloaddition reactions represent a powerful and versatile approach for the construction of the four-membered rings inherent to the azaspiro[3.3]heptane core. Both thermal and photochemical variants have been successfully employed, each offering distinct advantages in terms of substrate scope and accessible substitution patterns.

Thermal [2+2] Cycloaddition: The Staudinger Reaction and Beyond

The Staudinger cycloaddition, the reaction of a ketene with an imine to form a β-lactam, is a cornerstone of this approach.[2] The resulting spirocyclic β-lactam can then be reduced to the desired azaspiro[3.3]heptane. A notable advancement in this area is the use of Graf's isocyanate (chlorosulfonyl isocyanate), which reacts with alkenes to form a β-lactam intermediate.[3][4]

The Staudinger reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[2][5] Subsequent ring closure yields the β-lactam. The stereochemical outcome is influenced by the electronic properties of the substituents on both the ketene and the imine.

Step 1: [2+2] Cycloaddition

Methylenecyclobutane is reacted with Graf's isocyanate to afford the corresponding spirocyclic β-lactam.

Step 2: Reduction

The resulting β-lactam is then reduced using a suitable reducing agent, such as alane (AlH₃), to yield 1-azaspiro[3.3]heptane.[3][4] The choice of reducing agent is critical to avoid unwanted ring-opening of the strained β-lactam.

Photochemical [2+2] Cycloaddition: Access to Complex Architectures

Visible-light-mediated [2+2] photocycloaddition has emerged as a mild and efficient method for constructing highly substituted azaspiro[3.3]heptanes.[6] This approach often utilizes a photosensitizer to facilitate the reaction between two alkene partners.

The reaction typically proceeds via a triplet energy transfer mechanism. A photosensitizer, upon excitation by visible light, transfers its energy to one of the alkene substrates, promoting it to an excited triplet state. This excited alkene then undergoes a stepwise radical cycloaddition with the second alkene to form the cyclobutane ring.[6]

An exocyclic arylidene azetidine is reacted with an electron-deficient alkene in the presence of a commercially available iridium(III) photosensitizer under blue light irradiation. This reaction provides access to a range of polysubstituted 2-azaspiro[3.3]heptanes under mild conditions.

Workflow Diagram for [2+2] Cycloaddition Routes

G cluster_0 Thermal [2+2] Cycloaddition cluster_1 Photochemical [2+2] Cycloaddition A Alkene/Imine C Spirocyclic β-Lactam A->C B Ketene/Isocyanate B->C D Azaspiro[3.3]heptane C->D Reduction (e.g., AlH3) E Alkene 1 G Substituted Azaspiro[3.3]heptane E->G Visible Light, Photosensitizer F Alkene 2 F->G

Caption: Comparative Workflow of Thermal and Photochemical [2+2] Cycloaddition Routes.

Synthesis from Strained Precursors: A Flow Chemistry Approach

The synthesis of azaspiro[3.3]heptanes from highly strained precursors offers a unique and efficient entry into these scaffolds. A notable example is the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate using a robust and mild flow technology-assisted two-step protocol.[7][8][9]

Mechanistic Rationale

This approach leverages the high ring strain of the azabicyclo[1.1.0]butane to drive the formation of the spirocyclic system. The reaction proceeds through a strain-release mechanism, where the strained intermediate reacts with a suitable partner to form the two four-membered rings of the azaspiro[3.3]heptane core in a controlled manner.

Key Advantages of the Flow Chemistry Approach

The use of flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety when handling highly reactive intermediates, and the potential for straightforward scalability.

Ring-Closing Metathesis (RCM): A Strategy for Macrocycles and Beyond

Ring-closing metathesis, typically employing ruthenium-based catalysts such as the Grubbs catalysts, is a powerful tool for the formation of cyclic structures. While less commonly reported for the direct synthesis of the strained azaspiro[3.3]heptane core, it remains a viable strategy for constructing larger ring systems containing this motif or for the synthesis of precursors to the spirocycle.

Mechanistic Overview

RCM involves the intramolecular reaction of a diene in the presence of a metal carbene catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a new cyclic alkene and a volatile alkene byproduct (e.g., ethylene), which drives the reaction to completion.

Comparative Summary of Synthetic Routes

Synthetic RouteKey AdvantagesKey LimitationsScalabilityTypical Yields
Intramolecular Double N-Alkylation Scalable, uses readily available starting materials, straightforward.Limited to specific substitution patterns, may require harsh conditions.HighGood to Excellent
Thermal [2+2] Cycloaddition Versatile, good for a range of substitutions, well-established.May require the synthesis of unstable intermediates (e.g., ketenes).Moderate to HighGood
Photochemical [2+2] Cycloaddition Mild reaction conditions, access to complex and diverse structures.May require specialized photochemical equipment, substrate scope can be limited.ModerateGood to Excellent
From Strained Precursors (Flow) Efficient, excellent control over reaction conditions, enhanced safety.Requires specialized flow chemistry setup, starting materials may be less accessible.HighExcellent
Ring-Closing Metathesis (RCM) Excellent for larger rings, good functional group tolerance.Less efficient for the direct synthesis of strained four-membered rings.ModerateVariable

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic route to azaspiro[3.3]heptanes is a multifactorial decision that depends on the desired substitution pattern, the required scale of the synthesis, and the available resources.

  • For large-scale, cost-effective production of simple 2,6-diazaspiro[3.3]heptanes, intramolecular double N-alkylation remains the method of choice.

  • For accessing a wide variety of substituted azaspiro[3.3]heptanes with good control over stereochemistry, [2+2] cycloaddition strategies offer unparalleled versatility. The choice between thermal and photochemical methods will depend on the specific target and the desired reaction conditions.

  • When dealing with highly reactive intermediates and aiming for a highly controlled and scalable process, the synthesis from strained precursors using flow chemistry presents a modern and efficient solution.

  • Ring-closing metathesis is a valuable tool for more complex architectures that incorporate the azaspiro[3.3]heptane motif within a larger ring system.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of innovative and efficient synthetic routes to azaspiro[3.3]heptanes will undoubtedly remain an active area of research. The methodologies outlined in this guide provide a solid foundation for chemists to navigate this exciting field and to unlock the full potential of this remarkable heterocyclic system.

References

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Reactant of Route 1
1-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 2
1-Oxa-6-azaspiro[3.3]heptane oxalate
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